9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromo-7,7-dimethylbenzo[c]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c1-19(2)16-10-7-12-5-3-4-6-14(12)18(16)15-9-8-13(20)11-17(15)19/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUKBTHMZLUJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C1C=C(C=C3)Br)C4=CC=CC=C4C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198396-46-1 | |
| Record name | 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and IUPAC nomenclature of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a substituted polycyclic aromatic hydrocarbon of interest in advanced materials and organic synthesis.
Core Structure and Nomenclature
This compound is a derivative of the tetracyclic aromatic compound 7H-Benzo[c]fluorene. The core structure, Benzo[c]fluorene, consists of a fluorene system fused with an additional benzene ring.[1][2] The designation "[c]" indicates the face of the fluorene molecule where the benzene ring is fused. The "7H-" prefix specifies the position of the saturated carbon atom in the five-membered ring of the fluorene moiety.
The IUPAC name, This compound , precisely describes the substituents on this core structure.[3] Following standard chemical nomenclature:
-
9-bromo : A bromine atom is substituted at the 9th position of the Benzo[c]fluorene ring system.
-
7,7-dimethyl : Two methyl groups are attached to the 7th position, the saturated carbon atom.
-
7H-benzo[c]fluorene : The name of the parent aromatic system.
The numbering of the carbon atoms in the Benzo[c]fluorene ring system follows established rules for polycyclic aromatic hydrocarbons, allowing for unambiguous assignment of substituent positions.
Molecular and Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 9-bromo-7,7-dimethylbenzo[c]fluorene | PubChem[3] |
| CAS Number | 1198396-46-1 | PubChem[3] |
| Molecular Formula | C₁₉H₁₅Br | PubChem[3] |
| Molecular Weight | 323.23 g/mol | MySkinRecipes[4] |
| Monoisotopic Mass | 322.03571 Da | PubChem[3] |
| Appearance | White to light yellow powder to crystal | TCI |
| Melting Point | 107 °C | MySkinRecipes[4] |
Structural Representation
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the fused rings and the positions of the bromine and dimethyl substituents.
Caption: 2D structure of this compound.
Experimental Protocols & Synthesis
While a detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis starting from simpler aromatic precursors. The synthesis of related brominated fluorene derivatives often involves the reaction of the parent fluorene with a brominating agent. For instance, the synthesis of new 2,7-dibromo-9-benzocyclobuten-3-yl-9H-fluorene derivatives has been reported, which involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide.[5]
The general synthetic logic for this compound would likely involve:
-
Construction of the 7,7-dimethyl-7H-Benzo[c]fluorene core: This could be achieved through various methods for synthesizing polycyclic aromatic hydrocarbons, potentially involving cyclization and condensation reactions.
-
Selective Bromination: The final step would likely be the selective bromination at the 9-position. This is often achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or under specific reaction conditions that favor substitution at the desired position.
A logical workflow for a potential synthesis is outlined in the diagram below.
Caption: A potential synthetic workflow for this compound.
Applications and Research Interest
This compound is primarily utilized as an intermediate in organic synthesis.[4] Its functional groups—the bromine atom and the extended aromatic system—make it a valuable building block for more complex molecules. The bromine atom, in particular, can be readily converted to other functional groups or used in cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to form carbon-carbon bonds. This allows for the construction of larger, conjugated systems with tailored electronic and photophysical properties.
Consequently, this compound and its derivatives are of significant interest in materials science, particularly for the development of:
-
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the Benzo[c]fluorene core can contribute to high thermal stability and efficient charge transport, which are desirable properties for OLED materials.[4]
-
Organic Semiconductors: The extended π-system of the molecule suggests potential applications in organic field-effect transistors (OFETs) and other electronic devices.[4]
-
Ligands for Metal-Organic Frameworks (MOFs) and Catalysts: The aromatic system can be functionalized to create ligands for the construction of porous MOFs or for use in homogeneous catalysis.[4]
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C19H15Br | CID 77231394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound >98.0%(GC) 200mg - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
An In-depth Technical Guide to 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene
CAS Number: 1198396-46-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a specialized polycyclic aromatic hydrocarbon. The information presented herein is curated for professionals in research and development, with a particular focus on its chemical synthesis, material science applications, and important toxicological considerations relevant to potential, though currently undocumented, applications in drug discovery.
Core Compound Data
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅Br | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 323.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 105.0 - 109.0 °C | --INVALID-LINK-- |
| Boiling Point | 445 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
| Storage | Room temperature, in a dry environment | --INVALID-LINK-- |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 7,7-dimethyl-7H-benzo[c]fluorene. Below is a generalized experimental protocol based on common organic synthesis methodologies.
Materials:
-
7,7-dimethyl-7H-benzo[c]fluorene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7,7-dimethyl-7H-benzo[c]fluorene in the chosen anhydrous solvent under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.
-
Add a catalytic amount of the radical initiator (AIBN or BPO).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regioselectivity of the bromination.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of the brominated compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Applications in Materials Science
The primary application of this compound is as a key intermediate in the synthesis of advanced organic electronic materials.[1] Its rigid, planar benzo[c]fluorene core provides good thermal stability and desirable electronic properties. The presence of the bromine atom at the 9-position is crucial as it serves as a reactive handle for further chemical modifications, most notably through cross-coupling reactions such as the Suzuki and Heck reactions.[1] This allows for the construction of larger, more complex conjugated systems with tailored optoelectronic properties.
These derivatives are particularly important in the development of:
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated systems derived from this compound can be used as emissive materials or hosts in the emissive layer of OLED devices.[1]
-
Organic Semiconductors: The ability to form well-ordered molecular structures makes these materials suitable for use in organic field-effect transistors (OFETs) and other electronic components.[1]
Relevance to Drug Development and Toxicological Profile
While some chemical suppliers categorize this compound as an "oncology drug intermediate" or an "enzyme inhibitor intermediate," a thorough search of scientific literature and patent databases reveals no specific studies detailing its biological activity or applications in drug development.
However, the parent scaffold, 7H-Benzo[c]fluorene , is a known polycyclic aromatic hydrocarbon (PAH) with documented mutagenic and carcinogenic properties. It is a component of coal tar and cigarette smoke and is considered a potent systemic lung carcinogen. Its carcinogenicity is attributed to the metabolic formation of reactive metabolites that can form DNA adducts.
Key Toxicological Information on the Parent Compound (7H-Benzo[c]fluorene):
-
Carcinogenicity: Classified as a Group 3 carcinogen by KEGG, meaning it is not classifiable as to its carcinogenicity to humans, but there is evidence of carcinogenicity in experimental animals.
-
Mechanism of Toxicity: It is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive electrophiles that can bind covalently to DNA, leading to mutations and potentially initiating cancer.
-
Target Organs: In animal studies, it has been shown to induce lung and skin tumors.
Given the established toxicity of the parent benzo[c]fluorene scaffold, any research into the biological applications of this compound must be conducted with extreme caution and appropriate safety measures. The introduction of the bromo and dimethyl groups may alter its metabolic profile and toxicity, but this has not been experimentally determined. Researchers in drug development should be aware of the potential for this compound and its derivatives to exhibit similar toxicities to the parent PAH.
Future Perspectives
The well-defined structure and synthetic accessibility of this compound make it an interesting scaffold for further exploration. While its utility in materials science is established, its potential in medicinal chemistry remains unexplored. Future research could focus on:
-
Synthesis of Novel Derivatives: Utilizing the reactive bromine handle to synthesize a library of novel benzo[c]fluorene derivatives.
-
Biological Screening: Screening these new compounds for potential therapeutic activities, such as enzyme inhibition or receptor modulation.
-
Toxicological Evaluation: A thorough toxicological assessment of this compound and its derivatives is crucial before any consideration for therapeutic applications. This should include studies on its metabolism, DNA adduction potential, and carcinogenicity.
References
A Technical Guide to Benzo[c]fluorene: Discovery, Synthesis, and Biological Activity
Abstract: Benzo[c]fluorene (B[c]F), a polycyclic aromatic hydrocarbon (PAH), is a significant component of environmental contaminants such as coal tar, tobacco smoke, and airborne particulate matter.[1] Initially identified through early 20th-century synthetic chemistry, it has since become a subject of intense research due to its potent carcinogenic properties. This technical guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and biological activity of 7H-benzo[c]fluorene. It details historical and modern synthetic protocols, summarizes key toxicological data in comparative tables, and outlines the metabolic pathways leading to its genotoxicity. This document is intended for researchers in chemistry, toxicology, and drug development, offering detailed experimental methods and mechanistic insights to support further investigation into this environmentally and biologically important compound.
Introduction to Benzo[c]fluorene
7H-Benzo[c]fluorene (also known as 3,4-benzofluorene) is a tetracyclic polycyclic aromatic hydrocarbon.[1][2] It is an uncharged, non-polar, and predominantly planar molecule consisting of a fluorene backbone fused with an additional benzene ring.[1] As a product of the incomplete combustion of organic materials, B[c]F is ubiquitously present in the environment.[1] It is a notable component of coal tar and cigarette smoke.[1] While many PAHs are recognized carcinogens, B[c]F has drawn particular attention for its potent activity as a systemic lung carcinogen, in some cases exceeding that of the benchmark PAH, benzo[a]pyrene (B[a]P).[3] Its carcinogenicity is not direct but results from metabolic activation within the body to reactive intermediates that form covalent adducts with DNA, leading to mutations.[1] The International Agency for Research on Cancer (IARC) has classified benzo[c]fluorene as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited direct evidence, despite strong evidence in animal models.[1]
Discovery and History
The study of polycyclic aromatic hydrocarbons began in earnest with the identification of their role in occupational cancers, such as scrotal cancer in chimney sweeps exposed to soot in the 18th century.[4] However, the specific isolation and synthesis of individual PAH compounds occurred much later. While B[c]F was likely present in the complex mixtures of coal tar analyzed in the 19th and early 20th centuries, its definitive synthesis and characterization were a landmark of mid-20th-century organic chemistry.
A key early report on the unambiguous synthesis of "3 : 4-benzofluorene" (the historical nomenclature for benzo[c]fluorene) was published in the Journal of the Chemical Society in 1949.[5] This work provided a clear, multi-step synthetic route, confirming the structure of the molecule. The comprehensive study of PAHs was later compiled by Eric Clar in his seminal 1964 book, Polycyclic Hydrocarbons, which organized the chemistry of this vast class of compounds and remains a foundational reference.[6][7][8][9][10] In subsequent decades, research shifted from pure synthesis to understanding the compound's environmental presence and biological effects, particularly its role as a potent DNA-adducting agent and carcinogen identified in coal tar exposure studies.
Physicochemical Properties
The fundamental physicochemical properties of 7H-benzo[c]fluorene are summarized in the table below. These data are critical for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Source(s) |
| IUPAC Name | 7H-benzo[c]fluorene | [11] |
| Synonyms | 3,4-Benzofluorene, Benzo[c]fluorene, NSC 89264 | [1][2][11] |
| CAS Number | 205-12-9 | [2][11] |
| Molecular Formula | C₁₇H₁₂ | [2][11] |
| Molecular Weight | 216.28 g/mol | [2] |
| Physical Description | White or off-white powder, plates recrystallized from ethanol | |
| Melting Point | 125–127 °C (predicted); 126.5 °C; 130-131 °C | |
| Boiling Point | 398 °C (predicted) | [1] |
| Water Solubility | 0.045 mg/L at 25 °C | |
| Log Kₒw (Octanol/Water) | 5.40 |
Synthetic Methodologies
The chemical synthesis of benzo[c]fluorene and its derivatives is crucial for producing analytical standards and for toxicological studies. Both historical and modern methods have been developed.
Synthesis from 1-Indanone
A widely cited and effective laboratory-scale synthesis of benzo[c]fluorene proceeds from 1-indanone in a four-step sequence.[1] This workflow is valued for its straightforward transformations using common reagents.
-
Step 1: Bromination of 1-Indanone. 1-Indanone is brominated at the 3-position using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator such as benzoyl peroxide. The reaction mixture is typically refluxed until completion, followed by filtration and removal of the solvent under reduced pressure to yield 3-bromoindanone.
-
Step 2: Dehydrobromination to 2H-Inden-1-one. The crude 3-bromoindanone is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a base, such as triethylamine, to induce dehydrobromination. The reaction proceeds at room temperature. After the reaction, the triethylammonium bromide salt is filtered off, and the solvent is evaporated to yield 2H-inden-1-one. This intermediate is often used immediately in the next step due to its reactivity.
-
Step 3: Self-Condensation to Benzo[c]fluoren-9-one. 2H-Inden-1-one undergoes a thermal self-condensation reaction. Heating the intermediate, typically without a solvent, leads to a Diels-Alder-type dimerization followed by rearrangement and aromatization to form the tetracyclic ketone, benzo[c]fluoren-9-one.
-
Step 4: Reduction to 7H-Benzo[c]fluorene. The final step is the reduction of the ketone functionality. A Wolff-Kishner reduction is effective, where benzo[c]fluoren-9-one is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol. The reaction mixture is heated to a high temperature (e.g., 180-200 °C) to drive the reaction to completion. After cooling, the product is isolated by pouring the mixture into water and collecting the precipitated solid. The crude 7H-benzo[c]fluorene can be purified by recrystallization from a solvent like ethanol.[1]
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. A comparison of the tumors induced by coal tar and benzo[a]pyrene in a 2-year bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.bad.org.uk [cdn.bad.org.uk]
- 5. 622. The synthesis of 3 : 4-benzofluorene and some of its monomethyl derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Polycyclic hydrocarbons by E. Clar | Open Library [openlibrary.org]
- 7. barnesandnoble.com [barnesandnoble.com]
- 8. Polycyclic Hydrocarbons: Volume 1 - Eric Clar - Google Books [books.google.ca]
- 9. researchgate.net [researchgate.net]
- 10. Polycyclic Hydrocarbons (Volume 2) by Eric Clar: Ex-Library Hardcover (1964) | Shadyside Books [abebooks.com]
- 11. 7H-Benzo[c]fluorene [webbook.nist.gov]
An In-depth Technical Guide to the Key Physical Properties of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of acetylsalicylic acid, commonly known as aspirin. A thorough understanding of these properties is fundamental for research, quality control, and formulation development in the pharmaceutical industry. This document outlines the key physical constants, detailed experimental protocols for their determination, and the primary signaling pathway associated with aspirin's mechanism of action.
Core Physical Properties of Aspirin
The physical characteristics of an active pharmaceutical ingredient (API) like aspirin are critical for its identification, purity assessment, and formulation design. The molecular weight, melting point, and boiling point are fundamental parameters in this assessment.
| Property | Value | Unit |
| Molecular Weight | 180.16 | g/mol |
| Melting Point | 135 - 140 | °C |
| Boiling Point | 140 (decomposes) | °C |
-
Molecular Weight : The molecular weight of aspirin is 180.16 g/mol .[1][2]
-
Melting Point : Pure aspirin has a sharp melting point, typically cited between 135 °C and 140 °C.[1][3][4] The presence of impurities, such as unreacted salicylic acid, will typically lower and broaden this melting point range.[4][5]
-
Boiling Point : Aspirin decomposes at its boiling point of approximately 140 °C.[1][3][6] This thermal instability is a critical consideration for any manufacturing or analytical processes involving high temperatures.
Experimental Protocols
Determination of Melting Point
The melting point is a crucial parameter for confirming the identity and purity of a crystalline solid like aspirin. The capillary melting point method is a standard and reliable technique.
Objective: To determine the melting point range of an aspirin sample.
Apparatus:
-
Melting point apparatus (e.g., oil bath or a commercial electrical instrument)[7]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer (0-360 °C range)[7]
-
Watch glass[7]
-
Spatula
Procedure:
-
Sample Preparation: Ensure the aspirin sample is completely dry.[5] Crush a small amount of the aspirin crystals into a fine powder on a watch glass.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered aspirin until a small amount of the sample is packed into the tube to a depth of about 0.5 cm.[5][7] Tap the sealed end of the tube gently on a hard surface to ensure the powder is tightly packed at the bottom.
-
Apparatus Setup: If using an oil bath, attach the capillary tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[5][7] Immerse the assembly in the oil bath.
-
Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point of aspirin.[8]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4][8] A narrow melting range (e.g., 1-2 °C) is indicative of a pure substance.[5]
Below is a workflow diagram illustrating the key steps in the melting point determination protocol.
Core Signaling Pathway: COX Enzyme Inhibition
Aspirin's therapeutic effects, including its anti-inflammatory, analgesic, and antiplatelet activities, are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9]
Mechanism of Action: Aspirin acts as an acetylating agent.[9] It covalently transfers its acetyl group to a serine residue (specifically Ser-529 in COX-1) within the active site of the COX enzymes.[10] This acetylation results in the irreversible inactivation of the enzyme.[9]
-
Inhibition of COX-1: In platelets, which lack a nucleus and cannot synthesize new proteins, the inhibition of COX-1 is permanent for the lifespan of the platelet (approximately 8-9 days).[3] This prevents the synthesis of thromboxane A2, a potent promoter of platelet aggregation, which is the basis for aspirin's antithrombotic (anti-clotting) effects.[9][10]
-
Inhibition of COX-2: COX-2 is typically induced at sites of inflammation. By inhibiting COX-2, aspirin blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
The diagram below illustrates this key signaling pathway.
References
- 1. chem.winthrop.edu [chem.winthrop.edu]
- 2. Aspirin [webbook.nist.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. edu.rsc.org [edu.rsc.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 8. LAB1 [intro.chem.okstate.edu]
- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 10. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Fundamental Electronic Properties of the Benzo[c]fluorene Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[c]fluorene core, a tetracyclic polycyclic aromatic hydrocarbon (PAH), is a significant molecule of interest in diverse scientific fields, ranging from materials science to toxicology. Its unique electronic structure underpins its applications in organic electronics and is also central to its biological activity as a procarcinogen. This technical guide provides a comprehensive overview of the fundamental electronic properties of the 7H-benzo[c]fluorene core. It details the synthesis, theoretical electronic characteristics, and the metabolic pathway leading to its genotoxicity. Furthermore, this guide presents detailed experimental protocols for the characterization of its electronic properties and the analysis of its DNA adducts, serving as a valuable resource for researchers actively engaged in the study of this important PAH.
Introduction
Benzo[c]fluorene, also known as 7H-benzo[c]fluorene or 3,4-benzofluorene, is a polycyclic aromatic hydrocarbon found in coal tar, cigarette smoke, and as a byproduct of incomplete combustion.[1] Its rigid, planar structure and extended π-conjugated system impart distinct electronic and photophysical properties, making it a building block for novel organic electronic materials. However, the same electronic characteristics contribute to its metabolic activation into carcinogenic species that can interact with biological macromolecules, posing a significant health risk.[1] Understanding the fundamental electronic properties of the benzo[c]fluorene core is therefore crucial for both leveraging its potential in materials science and for elucidating its mechanisms of toxicity in biological systems.
This guide summarizes the key electronic properties of the benzo[c]fluorene core, provides detailed experimental methodologies for its characterization, and outlines its metabolic fate.
Synthesis of the Benzo[c]fluorene Core
The synthesis of 7H-benzo[c]fluorene can be achieved through a four-step process starting from 1-indanone.[1]
Caption: Synthetic pathway of 7H-benzo[c]fluorene.
Fundamental Electronic Properties
Table 1: Calculated Electronic Properties of a Representative Fluorene-based Co-oligomer
| Property | Value | Reference |
| HOMO Energy Level | -5.83 eV | [3] |
| LUMO Energy Level | -2.99 eV | [3] |
| Optical Band Gap | 2.84 eV | [3] |
Note: These values are for a methoxy-substituted di-indolo[3,2-b:2',3'-h]carbazole and are provided for illustrative purposes due to the lack of specific experimental data for the unsubstituted benzo[c]fluorene core.
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of benzo[c]fluorene is attributed to its metabolic activation by cytochrome P450 enzymes, primarily CYP1A1, into reactive metabolites that can form covalent adducts with DNA.[1] This process initiates a cascade of events that can lead to mutations and the development of cancer.[4]
Caption: Metabolic activation pathway of 7H-benzo[c]fluorene.
Experimental Protocols
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Workflow:
Caption: Workflow for cyclic voltammetry analysis.
Methodology:
-
Solution Preparation: Prepare a solution of 7H-benzo[c]fluorene (typically 1-5 mM) in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat and apply a potential sweep. The potential range should be chosen to encompass the oxidation and reduction potentials of benzo[c]fluorene. A typical scan rate is 100 mV/s.
-
Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation and reduction potentials. These values can be used to calculate the HOMO and LUMO energy levels using the following equations (referenced against the ferrocene/ferrocenium redox couple):
-
E_HOMO = - (E_ox_onset + 4.8) eV
-
E_LUMO = - (E_red_onset + 4.8) eV
-
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the electronic absorption and emission properties of molecules.
Methodology:
-
Solution Preparation: Prepare a dilute solution of 7H-benzo[c]fluorene in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). Concentrations typically range from 10⁻⁶ to 10⁻⁵ M.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the solution using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-500 nm.
-
Use the solvent as a reference.
-
The resulting spectrum will show absorption bands corresponding to π-π* electronic transitions.
-
-
Fluorescence Spectroscopy:
-
Excite the solution at a wavelength corresponding to a major absorption peak observed in the UV-Vis spectrum. For benzo[c]fluorene, an excitation wavelength of 309 nm has been used.[5]
-
Record the emission spectrum over a longer wavelength range. For benzo[c]fluorene, an emission wavelength of 354 nm has been reported.[5]
-
The fluorescence spectrum provides information about the energy of the first excited singlet state.
-
32P-Postlabeling Analysis of DNA Adducts
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.[6][7][8]
Experimental Workflow:
Caption: Workflow for ³²P-postlabeling analysis of DNA adducts.
Methodology:
-
DNA Isolation: Isolate genomic DNA from cells or tissues exposed to benzo[c]fluorene.
-
Enzymatic Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[6]
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by digestion with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts, or by butanol extraction.[6]
-
⁵²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[6]
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).[6]
-
Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the level of DNA adduct formation.[6]
Conclusion
The benzo[c]fluorene core possesses a rich set of electronic properties that drive its utility in materials science and dictate its toxicological profile. This guide has provided a foundational understanding of these properties, from the synthesis of the core structure to its metabolic activation and interaction with DNA. The detailed experimental protocols offer a practical framework for researchers to investigate this molecule further. While a lack of specific experimental data on the electronic properties of the unsubstituted core highlights an area for future research, the methodologies and conceptual frameworks presented here provide a solid basis for advancing our knowledge of benzo[c]fluorene and its derivatives. Continued investigation into the structure-property relationships of this versatile yet hazardous molecule will undoubtedly open new avenues for both technological innovation and a deeper understanding of chemical carcinogenesis.
References
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene research
This technical guide provides a comprehensive review of the available research on 9-bromo-7,7-dimethyl-7H-benzo[c]fluorene, targeting researchers, scientists, and drug development professionals. The document covers the compound's synthesis, physicochemical properties, applications in materials science, and pertinent biological activities of related compounds, presenting quantitative data in structured tables and detailing experimental methodologies.
Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon derivative. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅Br | [1][2][3] |
| Molecular Weight | 323.23 g/mol | [1][2][3] |
| CAS Number | 1198396-46-1 | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 105.0 - 109.0 °C | |
| Purity | >98.0% (GC) |
Synthesis and Reactivity
The synthesis of this compound typically proceeds through the bromination of the parent compound, 7,7-dimethyl-7H-benzo[c]fluorene.[4] A common and effective method for this transformation is electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a suitable solvent.[4]
General Synthesis Workflow
The logical flow for the synthesis of this compound and its subsequent use in cross-coupling reactions is depicted below.
Caption: Synthesis and application workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 9-position of the benzo[c]fluorene core makes this compound a valuable building block for the synthesis of more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Below is a general protocol for such a reaction, which can be adapted for this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system to the flask.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for a period of 12 to 24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Applications in Organic Electronics
This compound is primarily utilized as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1] Its rigid and planar benzo[c]fluorene core provides good thermal stability and charge transport properties, while the bromo-substituent allows for the facile introduction of various functional groups to tune the electronic and optical properties of the final material.
A study on a structurally related spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) derivative, synthesized from a 9-bromo-SBFF precursor via a Suzuki reaction, demonstrated its potential as a host material in blue OLEDs.[5][6] The performance of a device using this material is summarized below.
| Device Configuration | Dopant | Emission Color | Luminance Efficiency (cd/A) | CIE Coordinates (x, y) |
| ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | DSA-Ph | Blue | 7.03 | (0.15, 0.08) |
| ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | BD-6MDPA | Blue | 6.60 | (0.15, 0.09) |
Source: Adapted from Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 20(47), 10735-10746.[5][6]
OLED Device Fabrication Workflow
The general workflow for fabricating an OLED device using a host material derived from this compound is illustrated below.
Caption: General workflow for the fabrication of an OLED device.
Biological Activity and Toxicological Profile
There is a lack of direct studies on the biological activity of this compound. However, research on the parent compound, 7H-benzo[c]fluorene, and other derivatives provides important insights for drug development professionals.
7H-benzo[c]fluorene is a component of coal tar and has been identified as a potent systemic lung carcinogen.[7] It is known to form DNA adducts, which are implicated in its carcinogenic activity.[7][8] Polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which benzo[c]fluorene belongs, are generally known to exert their carcinogenic effects through metabolic activation to reactive intermediates that can covalently bind to DNA.[9][10]
Conversely, a recent study on a series of 5H-benzo[c]fluorene derivatives has shown that some of these compounds exhibit significant antiproliferative activity against human cancer cell lines.[11] One of the most potent compounds from this study demonstrated an IC₅₀ value of 3.27 µM against K562 leukemic cells.[11] The mechanism of action was attributed to microtubule destabilization, leading to cell cycle arrest and apoptosis.[11]
| Compound/Class | Biological Activity | Key Findings | Reference |
| 7H-Benzo[c]fluorene | Carcinogenic | Potent lung carcinogen, forms DNA adducts | [7][8] |
| 5H-Benzo[c]fluorene Derivative | Antiproliferative | IC₅₀ = 3.27 µM (K562 cells), microtubule destabilization | [11] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Carcinogenic | Metabolic activation to DNA-reactive metabolites | [9][10] |
Proposed Mechanism of Carcinogenicity for Benzo[c]fluorene
The diagram below illustrates the generally accepted pathway for the metabolic activation of PAHs, which is likely applicable to the benzo[c]fluorene scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C19H15Br | CID 77231394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5H-benzo[c]fluorene derivative exhibits antiproliferative activity via microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of DMSO: A Comprehensive Guide to its Safe Handling and Biological Effects for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, physicochemical properties, and cellular effects of Dimethyl Sulfoxide (DMSO).
Dimethyl Sulfoxide (DMSO) is a versatile and indispensable aprotic solvent in the realms of scientific research and drug development.[1] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds has established it as a critical component in numerous experimental protocols.[1][2] However, the very properties that make DMSO an excellent solvent also necessitate stringent safety protocols and a thorough understanding of its biological interactions. This guide provides a comprehensive overview of DMSO, from its fundamental safety data to its complex effects on cellular pathways, tailored for the laboratory professional.
Section 1: Safety Data Sheet (SDS) and Physicochemical Properties
A thorough understanding of the safety profile and physical characteristics of DMSO is foundational to its safe use in a laboratory setting. This section summarizes key quantitative data from Safety Data Sheets and other sources.
Hazard Identification and First Aid
DMSO is classified as a combustible liquid and can cause skin and eye irritation.[3] Its most significant hazard lies in its ability to readily penetrate the skin, potentially carrying dissolved toxic substances along with it.[2][4] In case of exposure, the following first aid measures should be taken:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Symptoms of overexposure may include headache, dizziness, nausea, vomiting, and a characteristic garlic-like odor on the breath and skin.[8][9]
Fire and Explosion Hazard Data
DMSO is a combustible liquid but does not ignite readily.[6]
| Property | Value |
| Flash Point | 89 °C (192 °F)[2] |
| Autoignition Temperature | 215 °C (419 °F) |
| Flammability Limits in Air (% by volume) | LEL: 2.6, UEL: 42 |
| NFPA 704 Rating | Health: 1, Flammability: 2, Instability: 0[6][8] |
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Physicochemical Properties of DMSO
Understanding the physical and chemical properties of DMSO is crucial for its proper handling, storage, and use in experimental design.
| Property | Value |
| Molecular Formula | (CH₃)₂SO[1] |
| Molar Mass | 78.13 g/mol [2] |
| Appearance | Colorless, hygroscopic liquid[8] |
| Odor | Odorless to slight garlic-like[8] |
| Boiling Point | 189 °C (372 °F)[2] |
| Melting/Freezing Point | 18.5 °C (65.3 °F)[2] |
| Density | 1.100 g/cm³ at 20°C[2] |
| Vapor Pressure | 0.6 mmHg at 25°C[10] |
| Solubility in Water | Miscible[2] |
| Viscosity | 1.996 cP at 25°C[10] |
| Surface Tension | 43.53 mN/m at 20°C[10] |
| Dielectric Constant | 47.2 at 20°C |
Section 2: Safe Handling and Experimental Protocols
Adherence to strict protocols is paramount when working with DMSO to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
Due to its high skin permeability, selecting the appropriate PPE is critical.
-
Hand Protection: Use of butyl rubber or fluoroelastomer gloves is recommended. Standard nitrile gloves offer limited protection and should be avoided for prolonged contact.[2]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Skin and Body Protection: A lab coat, buttoned fully, should be worn. Ensure that skin is not exposed.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] DMSO is hygroscopic and will absorb moisture from the air, so proper sealing is essential.[12]
-
Disposal: Dispose of DMSO waste as hazardous waste. It should be collected in a designated, labeled container and disposed of through your institution's environmental health and safety office. Do not dispose of DMSO down the drain.
Experimental Protocol: Preparing a Vehicle Control for Cell Culture
DMSO is widely used as a solvent for test compounds in cell-based assays. It is crucial to account for the potential effects of the solvent itself on the cells.
Objective: To prepare a proper vehicle control to ensure that observed cellular effects are due to the test compound and not the DMSO solvent.
Methodology:
-
Determine the No-Effect Concentration of DMSO:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Prepare a serial dilution of DMSO in your complete cell culture medium. A common range to test is from 1% down to 0.01%.
-
Include a "no DMSO" control with only the culture medium.
-
Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT, MTS, or a fluorescent live/dead stain).
-
Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not significantly impact cell viability is your maximum working concentration. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[9]
-
-
Preparing the Vehicle Control:
-
Prepare your test compound stock solution in 100% DMSO at a high concentration (e.g., 10 mM).[13]
-
When preparing your working concentrations of the test compound in cell culture medium, ensure that the final concentration of DMSO is the same across all conditions and does not exceed the predetermined no-effect concentration.[13]
-
Your vehicle control will be the same final concentration of DMSO in the cell culture medium, without the test compound.[14] For example, if you are testing a compound at 10 µM and your stock solution is 10 mM in DMSO, you will perform a 1:1000 dilution in your medium, resulting in a final DMSO concentration of 0.1%. Your vehicle control should therefore be 0.1% DMSO in the medium.
-
Section 3: Biological and Cellular Effects of DMSO
While often used as a simple solvent, DMSO is not biologically inert and can exert a range of effects on cellular processes.[15] Understanding these effects is critical for interpreting experimental results.
Mechanism of Action in Cryopreservation
DMSO is a widely used cryoprotectant that prevents cell damage during freezing.[1][9] Its primary mechanisms include:
-
Lowering the Freezing Point: DMSO penetrates the cell and lowers the freezing point of the intracellular water, reducing the likelihood of ice crystal formation.[16]
-
Preventing Intracellular Ice Formation: By reducing the amount of intracellular water and inhibiting the growth of large ice crystals, DMSO prevents mechanical damage to the cell membrane and organelles.[16][17]
-
Mitigating Solution Effects: As ice forms in the extracellular medium, solutes become concentrated, which can be toxic to cells. DMSO helps to mitigate these "solution effects."[17]
-
Inhibiting Eutectic NaCl Crystallization: A key cryoprotective mechanism is the inhibition of the eutectic crystallization of sodium chloride, which is strongly correlated with loss of cell viability.[18]
Caption: Mechanism of DMSO as a cryoprotectant.
Effects on Cellular Signaling Pathways
DMSO can modulate various cellular signaling pathways, which can lead to off-target effects in experiments.
-
Inflammation: DMSO has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-6, and IL-1β.[7] It can suppress TNF-α-mediated signaling pathways, including NF-κB and MAPK.[19]
Caption: DMSO's inhibitory effect on the TNF-α signaling pathway.
-
Apoptosis: DMSO can modulate the apoptosis pathway. For instance, it can trigger the redistribution of caspase-9 from the nucleus to the cytosol, thereby influencing the intrinsic apoptosis pathway.[20]
-
Cell Migration: Low concentrations of DMSO have been found to affect cell migration by modulating the p38/HSP27 and TGF-β/Smad3 signaling pathways.[21]
-
Epigenetics: Recent studies have shown that even low concentrations of DMSO can induce significant changes in the epigenetic landscape and microRNA expression in cells.[15]
Section 4: Experimental Workflow for Safe Handling of DMSO
A standardized workflow is crucial for minimizing risks associated with DMSO.
References
- 1. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. greenfield.com [greenfield.com]
- 4. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. valudor.com [valudor.com]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. transplantaciebuniek.sk [transplantaciebuniek.sk]
- 19. mdpi.com [mdpi.com]
- 20. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancements in Materials Science: A Technical Guide to Research Applications in Drug Development and Regenerative Medicine
An in-depth exploration of cutting-edge materials and their transformative potential in targeted drug delivery, tissue engineering, and advanced diagnostics.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the latest innovations in materials science. We delve into the core principles, experimental methodologies, and quantitative data that underpin the development of next-generation therapeutic and diagnostic platforms. The following sections provide a detailed overview of key material systems, their fabrication, and their applications, supported by experimental protocols and data-driven insights to facilitate further research and development.
Section 1: Smart Materials for Targeted Drug Delivery
Smart materials are engineered to respond to specific physiological or external stimuli, enabling precise control over drug release at the target site. This targeted approach enhances therapeutic efficacy while minimizing off-target side effects.
Temperature-Sensitive Liposomes for Oncological Applications
Temperature-sensitive liposomes (TSLs) are a class of nanocarriers designed to release their therapeutic payload in response to localized hyperthermia. This is particularly advantageous in cancer therapy, where focused heat can be applied to tumor tissues, triggering the release of chemotherapeutic agents directly at the site of action.
A novel TSL formulation has been optimized for rapid drug release at mild hyperthermic temperatures (39°C to 42°C), which are readily achievable in a clinical setting.[1] In preclinical models, the combination of these TSLs loaded with doxorubicin and localized mild hyperthermia has demonstrated significant efficacy, leading to complete tumor regression in a murine breast cancer model.[1][2]
Table 1: In Vivo Efficacy of Doxorubicin-Loaded Temperature-Sensitive Liposomes (TSL) with Local Hyperthermia
| Treatment Group | Tumor Growth Delay (days) | Complete Regressions |
| Saline Control | 0 | 0/11 |
| Free Doxorubicin | 13.5 | Not Reported |
| TSL without Hyperthermia | Not Significantly Different from Control | Not Reported |
| TSL with Hyperthermia (42°C) | Significantly longer than all other groups | 11/11 |
Data sourced from preclinical studies on human squamous cell carcinoma xenografts.[1]
pH-Sensitive Hydrogels for Colon-Specific Drug Delivery
Oral drug delivery to the colon is challenged by the harsh acidic environment of the stomach and enzymatic degradation in the small intestine. pH-sensitive hydrogels are designed to remain stable in the upper gastrointestinal tract and swell to release their drug cargo in the neutral to slightly alkaline environment of the colon.
Hydrogels composed of chitosan, β-Cyclodextrin, and acrylic acid have been developed for the targeted delivery of 5-aminosalicylic acid (5-ASA), a drug used to treat inflammatory bowel disease.[3] These hydrogels exhibit minimal swelling and drug release in acidic conditions (pH 1.2) and significant release at the pH of the colon (pH 7.4).[3]
Table 2: pH-Dependent Drug Release from Chitosan-Based Hydrogels
| pH of Release Medium | Cumulative Drug Release (%) of 5-ASA |
| 1.2 (Simulated Gastric Fluid) | < 10% after 2 hours |
| 7.4 (Simulated Intestinal Fluid) | > 90% after 8 hours |
In vitro release data for 5-aminosalicylic acid from a chitosan/β-Cyclodextrin/acrylic acid hydrogel.[3]
Section 2: Advanced Scaffolds for Tissue Engineering
Tissue engineering aims to regenerate or replace damaged tissues by providing a structural scaffold that supports cellular growth and differentiation. Advanced materials are pivotal in creating biomimetic scaffolds that replicate the native extracellular matrix (ECM).
Electrospun PLGA Scaffolds for Bone Regeneration
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in bone tissue engineering. Electrospinning is a common technique to fabricate nanofibrous PLGA scaffolds that mimic the architecture of the natural bone ECM, promoting cell adhesion and proliferation. The mechanical properties of these scaffolds can be tailored by adjusting the polymer concentration and electrospinning parameters.
Table 3: Mechanical and Structural Properties of Electrospun PLGA Scaffolds
| PLGA Concentration (% w/v) | Young's Modulus (MPa) | Hardness (GPa) | Average Fiber Diameter (nm) |
| 20 | 5.38 ± 0.37 | 0.13 ± 0.02 | 300 - 800 |
| 25 | 7.19 ± 0.11 | 0.12 ± 0.05 | 400 - 900 |
| 30 | 7.94 ± 0.15 | 0.21 ± 0.09 | 500 - 1000 |
Data represents properties of PLGA scaffolds fabricated using various solvent systems.
3D Bioprinted Alginate-Gelatin Hydrogels for Cartilage Repair
3D bioprinting enables the precise fabrication of complex, cell-laden scaffolds for tissue regeneration. Alginate and gelatin are natural polymers that are frequently combined to create bioinks for cartilage tissue engineering due to their biocompatibility and structural similarity to the native cartilage ECM. The viability of encapsulated chondrocytes is a critical parameter for the success of these scaffolds. Studies have shown that optimized alginate-gelatin bioinks can maintain high cell viability post-printing.[4][5][6]
Table 4: Cell Viability in 3D Bioprinted Alginate-Gelatin Scaffolds
| Hydrogel Composition | Cell Viability (%) after 7 days |
| Alginate 2% / Gelatin 1% | > 92% |
| Alginate 3% / Gelatin 1% | > 92% |
Cell viability of H9c2 cells and Human Umbilical Vein Endothelial Cells (HUVECs) in 3D bioprinted scaffolds.[7]
Decellularized Extracellular Matrix (dECM) for Cardiac Tissue Repair
Decellularized extracellular matrix (dECM) scaffolds are derived from native tissues by removing the cellular components, leaving behind the complex and tissue-specific ECM architecture.[8] Cardiac dECM is a promising biomaterial for myocardial repair as it retains the intricate structure and biochemical cues of the native heart tissue.[9] The mechanical properties of dECM are crucial for its function as a cardiac patch.
Table 5: Mechanical Properties of Decellularized Cardiac Extracellular Matrix
| Property | Value Range |
| Young's Modulus | 3 - 100 kPa |
| Tensile Strength | 0.5 - 5 MPa |
Mechanical properties can vary depending on the source tissue and decellularization protocol.
Biomimetic Scaffolds for Neural Tissue Engineering
Peripheral nerve regeneration is a significant clinical challenge. Biomimetic nerve guidance conduits (NGCs) fabricated from advanced materials aim to provide a supportive environment for axonal regrowth. The micro-architecture of these scaffolds, including fiber diameter and pore size, plays a critical role in guiding regenerating neurons.[10]
Table 6: Optimal Morphometric Characteristics of Biomimetic Scaffolds for Peripheral Nerve Regeneration
| Parameter | Optimal Range |
| Fiber Diameter | 300 nm - 30 µm |
| Pore Size | 10 - 40 µm |
| Porosity | 60 - 80% |
| Wall Thickness | 250 - 400 µm |
These parameters are crucial for promoting nutrient exchange and guiding axonal growth.[10][11]
Section 3: Nanomaterials for Advanced Diagnostics
Nanomaterials offer unique optical and physical properties that can be harnessed for highly sensitive and specific diagnostic applications. Functionalized gold nanoparticles are at the forefront of this research, with applications in bioimaging and biosensing.
Functionalized Gold Nanoparticles for Cancer Diagnostics
Gold nanoparticles (AuNPs) can be synthesized with precise control over their size and shape, and their surface can be readily functionalized with biomolecules such as antibodies or peptides for targeted delivery to cancer cells. The synthesis of AuNPs typically involves the reduction of a gold salt in the presence of a stabilizing agent. The Turkevich method, using citrate as both a reducing and capping agent, is a widely used technique for producing spherical AuNPs.
Section 4: Experimental Protocols
This section provides detailed methodologies for the key experiments and fabrication processes discussed in this guide.
Synthesis of Temperature-Sensitive Liposomes (TSL)
-
Lipid Film Hydration: A mixture of dipalmitoylphosphatidylcholine (DPPC), monostearoyl-phosphatidylcholine (MSPC), and distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) in a molar ratio of 85:10:5 is dissolved in chloroform. The solvent is evaporated under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an ammonium sulfate solution (250 mM) at 65°C to form multilamellar vesicles.
-
Extrusion: The vesicle suspension is extruded through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm then 100 nm) to produce unilamellar liposomes of a defined size.
-
Drug Loading: The external buffer of the liposomes is exchanged with a sucrose solution. Doxorubicin is then added to the liposome suspension and incubated at 60°C to facilitate active loading via an ammonium sulfate gradient.
-
Purification: Unencapsulated doxorubicin is removed by size exclusion chromatography.
Fabrication of Electrospun PLGA Scaffolds
-
Polymer Solution Preparation: Poly(lactic-co-glycolic acid) (PLGA) is dissolved in a suitable solvent system (e.g., a mixture of tetrahydrofuran and dimethylformamide) to achieve the desired concentration (e.g., 20-30% w/v).
-
Electrospinning Setup: The polymer solution is loaded into a syringe fitted with a metallic needle. The needle is connected to a high-voltage power supply. A grounded collector plate is placed at a specific distance from the needle tip.
-
Electrospinning Process: A high voltage (e.g., 15-20 kV) is applied to the needle, causing the polymer solution to form a Taylor cone. A jet of polymer is ejected from the cone and travels towards the collector. The solvent evaporates during this process, resulting in the deposition of solid polymer nanofibers on the collector.
-
Scaffold Characterization: The morphology and fiber diameter of the scaffold are characterized using scanning electron microscopy (SEM). The mechanical properties are assessed using tensile testing or nanoindentation.
Preparation of pH-Sensitive Chitosan Hydrogels
-
Monomer and Crosslinker Solution: A specific amount of chitosan is dissolved in an aqueous solution of acrylic acid. The cross-linking agent, such as ethylene glycol dimethacrylate, and an initiator, like ammonium persulfate, are added to the solution.[3]
-
Polymerization: The solution is purged with nitrogen to remove oxygen and then heated to initiate free radical polymerization, forming a cross-linked hydrogel network.[3]
-
Purification and Drying: The resulting hydrogel is washed extensively with distilled water to remove unreacted monomers and then dried.
-
Drug Loading: The dried hydrogel is swollen in a solution containing the drug (e.g., 5-aminosalicylic acid) to allow for drug loading via diffusion.
-
In Vitro Release Study: The drug-loaded hydrogel is placed in dissolution media with different pH values (e.g., pH 1.2 and pH 7.4) to simulate the gastrointestinal tract, and the amount of drug released over time is measured.[3]
3D Bioprinting of Alginate-Gelatin Hydrogels
-
Bioink Preparation: Sodium alginate and gelatin are dissolved in a cell culture medium to form the hydrogel precursor solution. Chondrocytes are then suspended in the bioink.
-
Bioprinting: The cell-laden bioink is loaded into a bioprinter cartridge and extruded through a nozzle to create a 3D scaffold with a predefined architecture (e.g., a grid-like structure).
-
Crosslinking: The printed scaffold is crosslinked by immersing it in a calcium chloride solution, which ionically crosslinks the alginate component.
-
Cell Culture and Viability Assessment: The bioprinted construct is cultured in a chondrogenic medium. Cell viability is assessed at different time points using a live/dead staining assay, where live cells fluoresce green and dead cells fluoresce red.[4][5][6]
Decellularization of Cardiac Tissue
-
Tissue Procurement and Preparation: A heart is harvested and the coronary arteries are cannulated.
-
Perfusion Decellularization: The tissue is perfused with a series of solutions to remove cellular components. This typically involves:
-
A phosphate-buffered saline (PBS) wash to remove blood.
-
A detergent solution (e.g., sodium dodecyl sulfate - SDS) to lyse cells and solubilize cellular components.
-
An enzymatic treatment (e.g., with DNase) to remove nuclear material.
-
Extensive washing with sterile water and PBS to remove residual detergents and cell debris.
-
-
Sterilization and Characterization: The resulting decellularized extracellular matrix (dECM) is sterilized. The effectiveness of decellularization is confirmed by histological analysis (e.g., H&E and DAPI staining) to ensure the absence of cells and nuclei. The preservation of ECM components like collagen and elastin is also assessed.
Synthesis of Functionalized Gold Nanoparticles (AuNPs)
-
Citrate Reduction (Turkevich Method): A solution of hydrogen tetrachloroaurate (HAuCl4) is heated to boiling. A solution of sodium citrate is then rapidly added while stirring. The solution will change color from yellow to deep red, indicating the formation of gold nanoparticles.
-
Surface Functionalization: To functionalize the AuNPs, a solution containing the desired ligand (e.g., a thiolated peptide or antibody) is added to the nanoparticle suspension. The ligands will bind to the gold surface, displacing the citrate ions.
-
Purification: The functionalized nanoparticles are purified by centrifugation to remove excess ligands and reactants.
-
Characterization: The size and shape of the AuNPs are characterized by transmission electron microscopy (TEM). The surface plasmon resonance, which is indicative of nanoparticle formation and size, is measured using UV-Vis spectroscopy.
Section 5: Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Signaling pathway for temperature-sensitive liposome (TSL) drug delivery.
Caption: Experimental workflow for fabricating and testing electrospun scaffolds.
Caption: Logical relationships in the design of biomimetic scaffolds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Complete regression of local cancer using temperature-sensitive liposomes combined with ultrasound-mediated hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Printability and Cell Viability in Bioprinting Alginate Dialdehyde-Gelatin Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 3D printing and in vitro characterization of alginate/gelatin lattice and angular scaffolds for potential cardiac tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decellularized Extracellular Matrix Scaffolds for Cardiovascular Tissue Engineering: Current Techniques and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biomimetic neural scaffolds: a crucial step towards optimal peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal Morphometric Characteristics of a Tubular Polymeric Scaffold to Promote Peripheral Nerve Regeneration: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene: Synthesis, Commercial Availability, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a key intermediate in the synthesis of advanced organic electronic materials. This document details its chemical properties, commercial availability, a plausible synthetic protocol, and its application in the development of Organic Light Emitting Diode (OLED) materials.
Core Compound Properties
This compound is a polycyclic aromatic hydrocarbon containing a fluorene backbone with a fused benzene ring and a bromine substituent. This structure imparts valuable characteristics for the synthesis of conjugated molecules used in organic electronics.
| Property | Value |
| CAS Number | 1198396-46-1 |
| Molecular Formula | C₁₉H₁₅Br |
| Molecular Weight | 323.23 g/mol |
| Appearance | White to light yellow powder or crystals |
| Purity | Typically >98.0% (by GC) |
| Melting Point | 107 °C |
| Solubility | Limited solubility in common organic solvents |
Commercial Availability
Several chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from various vendors.
| Supplier | Product Number | Purity | Available Quantities |
| Tokyo Chemical Industry (TCI) | B4952 | >98.0% (GC) | 200mg, 1g |
| CP Lab Safety | - | min 98% | 100mg, 1g |
| CymitQuimica | - | 98% | Inquire for details |
| MySkinRecipes | #147732 | 98% | 200mg |
| SpecAU | TCI-B4952 | - | 200mg, 1g |
| Fisher Scientific | - | 98.0+% | Inquire for details |
| Echemi | - | Inquire for details | Inquire for details |
Plausible Synthetic Pathway and Experimental Protocol
Synthesis of 7,7-dimethyl-7H-benzo[c]fluorene (Precursor)
A potential route to the precursor, 7,7-dimethyl-7H-benzo[c]fluorene, could involve a multi-step synthesis starting from simpler aromatic compounds, culminating in the formation of the benzo[c]fluorene core, followed by gem-dimethylation at the C7 position.
Bromination of 7,7-dimethyl-7H-benzo[c]fluorene
Reaction:
7,7-dimethyl-7H-benzo[c]fluorene + N-Bromosuccinimide (NBS) → this compound
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 7,7-dimethyl-7H-benzo[c]fluorene in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.
-
Initiation: To initiate the reaction, a catalytic amount of a radical initiator like benzoyl peroxide or AIBN can be added, or the reaction can be initiated by exposure to UV light.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux (typically 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Application in OLED Material Synthesis: Suzuki Coupling
The bromine atom on the this compound serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions. The Suzuki coupling reaction is a powerful method to link the fluorene core to other aromatic systems, creating larger conjugated molecules with tailored electronic and photophysical properties for OLED applications.[1]
The diagram below illustrates a representative Suzuki coupling reaction where this compound is coupled with an arylboronic acid to form a precursor for an OLED host material.
This reaction allows for the systematic modification of the molecular structure to fine-tune the energy levels (HOMO/LUMO) and improve charge transport and emission characteristics of the final OLED device. The rigid and bulky nature of the 7,7-dimethyl-7H-benzo[c]fluorene unit can also help in preventing intermolecular aggregation, which is often detrimental to the performance of organic electronic devices.
References
Methodological & Application
Synthesis of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a key intermediate in the development of advanced organic materials. The synthesis is a two-step process beginning with the methylation of 7H-Benzo[c]fluorene to yield 7,7-dimethyl-7H-Benzo[c]fluorene, followed by a regioselective bromination to afford the final product. This protocol is intended for use by qualified researchers in a well-equipped chemical laboratory.
Materials and Methods
Step 1: Synthesis of 7,7-dimethyl-7H-Benzo[c]fluorene
This procedure outlines the alkylation of 7H-Benzo[c]fluorene using methyl iodide in the presence of a base.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 7H-Benzo[c]fluorene | C₁₇H₁₂ | 216.28 | 1.0 eq |
| Sodium Amide | NaNH₂ | 39.01 | 2.2 eq |
| Methyl Iodide | CH₃I | 141.94 | 2.2 eq |
| Anhydrous Liquid Ammonia | NH₃ | 17.03 | Sufficient volume |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Sufficient volume |
| Ammonium Chloride | NH₄Cl | 53.49 | For quenching |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
| Hexane | C₆H₁₄ | 86.18 | For recrystallization |
Experimental Protocol:
-
A solution of 7H-Benzo[c]fluorene in anhydrous diethyl ether is added to a stirred solution of sodium amide in anhydrous liquid ammonia at -60°C.
-
The reaction mixture is stirred for 30 minutes, during which the anion of 7H-Benzo[c]fluorene is formed.
-
Methyl iodide is then added dropwise to the reaction mixture.
-
After the addition is complete, the liquid ammonia is allowed to evaporate, and the reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched with the addition of ammonium chloride.
-
Water is added, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hexane to yield 7,7-dimethyl-7H-Benzo[c]fluorene as a crystalline solid.
Step 2: Synthesis of this compound
This step involves the regioselective bromination of 7,7-dimethyl-7H-Benzo[c]fluorene at the 9-position using N-bromosuccinimide (NBS).
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 7,7-dimethyl-7H-Benzo[c]fluorene | C₁₉H₁₆ | 244.33 | 1.0 eq |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Catalytic amount |
| Carbon Tetrachloride | CCl₄ | 153.82 | Sufficient volume |
| Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing |
| Water | H₂O | 18.02 | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Experimental Protocol:
-
A solution of 7,7-dimethyl-7H-Benzo[c]fluorene in carbon tetrachloride is prepared.
-
N-Bromosuccinimide and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed successively with sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Results
Physicochemical Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 7,7-dimethyl-7H-Benzo[c]fluorene | C₁₉H₁₆ | 244.33 | Crystalline solid | 83-87 |
| This compound | C₁₉H₁₅Br | 323.23 | White to light yellow powder/crystal | 107-109[1] |
Experimental Workflow
Caption: Synthetic route for this compound.
Discussion
The presented two-step synthesis provides a reliable method for the preparation of this compound. The initial methylation of 7H-Benzo[c]fluorene proceeds via the formation of a fluorenyl anion, which is a common and efficient method for the alkylation at the C7 position.
The subsequent bromination with N-bromosuccinimide is a well-established method for the allylic and benzylic bromination of hydrocarbons. The use of a radical initiator such as AIBN is crucial for the reaction to proceed. The regioselectivity for the 9-position is expected due to the electronic properties of the benzofluorene core.
It is imperative that all steps are carried out under anhydrous conditions and an inert atmosphere where specified, to prevent unwanted side reactions and to ensure a high yield of the desired products. Purification by recrystallization is generally sufficient to obtain the product in high purity, suitable for further applications in materials science and organic electronics.
Safety Precautions
-
This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium amide is highly reactive with water and should be handled with extreme care.
-
Methyl iodide is a carcinogen and should be handled with appropriate precautions.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with care and dispose of it according to institutional guidelines.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound with an organic halide or pseudohalide, proving indispensable in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] Its acclaim stems from its mild reaction conditions, tolerance to a wide array of functional groups, and the use of readily available and less toxic boronic acid reagents.[2]
Core Components and Considerations
Successful execution of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components:
-
Catalyst: Palladium complexes are the most common catalysts. The active catalytic species, Pd(0), can be introduced directly or generated in situ from a Pd(II) precatalyst.[3] Nickel-based catalysts have also been developed as effective alternatives for certain substrates.[3]
-
Ligands: Ligands, typically phosphine-based, are crucial for stabilizing the palladium catalyst and modulating its reactivity and efficiency.[3] The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for specific substrates.[3] N-heterocyclic carbenes (NHCs) represent another class of highly effective ligands.[3]
-
Base: A base is required to activate the organoboron reagent, which facilitates the critical transmetalation step of the catalytic cycle.[3][4] The choice of base can significantly influence the reaction rate and yield.[3]
-
Solvent: A variety of organic solvents can be employed, with toluene, dioxane, and tetrahydrofuran (THF) being common choices.[3] The reaction is also amenable to aqueous conditions, offering environmental benefits.[3]
The general reactivity order for the organic halide or pseudohalide coupling partner is I > OTf > Br > Cl.[4]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to the Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step.[2][4]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) undergoes transmetalation with the Pd(II) intermediate. This involves the transfer of the R² group from the boron atom to the palladium center.[4][5]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
Experimental Protocols
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. The specific conditions may require optimization based on the substrates being used.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.[3]
-
Seal the flask with a rubber septum.[3]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent(s) via syringe.[3]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[3]
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[3]
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Dilute the reaction mixture with water.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system to obtain the desired biaryl product.[3]
-
Data Presentation: Common Reaction Components and Conditions
The following tables summarize common components and conditions for the Suzuki-Miyaura cross-coupling reaction, serving as a starting point for reaction optimization.
Table 1: Common Catalysts and Ligands [3]
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Effective for a broad range of substrates. |
| Pd₂(dba)₃ | XPhos | 1-5 | Highly active catalyst system. |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | A classical, widely used catalyst. |
| PdCl₂(dppf) | dppf | 1-5 | Useful for challenging couplings. |
Table 2: Common Bases and Solvents [3]
| Base | Equivalents | Solvent | Notes |
| K₃PO₄ | 2-3 | Toluene/Water | A strong base, often used for less reactive substrates. |
| K₂CO₃ | 2-3 | Dioxane/Water | A common and effective base. |
| Cs₂CO₃ | 2-3 | THF/Water | A highly effective but more expensive base. |
| Na₂CO₃ | 2-3 | Ethanol/Water | A milder base, suitable for sensitive substrates. |
References
Synthesis of Hole-Transporting Materials from 2,7-Dibromo-9,9-dimethylfluorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various hole-transporting materials (HTMs) starting from the precursor 2,7-dibromo-9,9-dimethylfluorene. This fluorene derivative is a versatile building block for constructing a wide range of organic semiconductors used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are the most common and efficient routes to functionalize the 2 and 7 positions of the fluorene core.
Introduction
The 9,9-dimethylfluorene core is a popular choice in the design of HTMs due to its rigid and planar structure, which promotes good charge carrier mobility, and the presence of the gem-dimethyl group at the C9 position, which enhances solubility and prevents aggregation. The 2,7-dibromo substitution provides two reactive sites for the introduction of various electron-donating moieties, such as triarylamines or carbazoles, which are essential for effective hole transport. The ability to tailor the peripheral groups allows for the fine-tuning of the material's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the energy levels of adjacent layers in a device, thereby facilitating efficient charge injection and transport.
Data Presentation: Performance of Synthesized Hole-Transporting Materials
The following table summarizes the key performance parameters of several HTMs synthesized from 2,7-dibromo-9,9-dimethylfluorene, showcasing their application in both OLEDs and PSCs.
| Material | Structure | Application | Hole Mobility (cm²/Vs) | Max. Luminance (cd/m²) / PCE (%) | C.E. (cd/A) / Voc (V) | Td (°C) |
| DDF | 2,7-bis(N,N-diphenylamino)-9,9-dimethylfluorene | OLED | 2.35 x 10⁻⁴[1] | 21,412[1] | 4.78[1] | 319[1] |
| 2M-DDF | 2,7-bis(N,N-di-p-tolylamino)-9,9-dimethylfluorene | OLED | 4.35 x 10⁻⁴[1] | - | - | 329[1] |
| 4M-DDF | 2,7-bis(N,N-di(4-biphenyl)amino)-9,9-dimethylfluorene | OLED | 1.55 x 10⁻⁴[1] | - | - | 348[1] |
| V1498 | Cross-linkable fluorene-based HTM | PSC | - | 15.8 (p-i-n) | 1.08 | 395[2][3] |
| V1499 | Cross-linkable fluorene-based HTM | PSC | - | 13.9 (p-i-n) | 1.06 | 410[2][3] |
| SCF1 | Simplified fluorene-based dopant-free HTM | PSC | - | - | - | - |
| SCF2 | Simplified fluorene-based dopant-free HTM | PSC | - | - | - | - |
Note: C.E. = Current Efficiency, PCE = Power Conversion Efficiency, Voc = Open-circuit Voltage, Td = Decomposition Temperature. Some data points were not available in the searched literature.
Experimental Protocols
The synthesis of hole-transporting materials from 2,7-dibromo-9,9-dimethylfluorene predominantly utilizes two types of palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for introducing diarylamine moieties and the Suzuki coupling for incorporating aryl groups.
Protocol 1: Synthesis of 2,7-bis(diarylamino)-9,9-dimethylfluorenes via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of HTMs like DDF and its derivatives.[4]
Materials:
-
2,7-Dibromo-9,9-dimethylfluorene
-
Appropriate secondary diarylamine (e.g., diphenylamine, di-p-tolylamine) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or (t-Bu)₃P) (4-10 mol%)
-
A strong base, such as sodium tert-butoxide (NaOtBu) (2.5 equivalents)[5]
-
Anhydrous toluene or xylene as the solvent
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2,7-dibromo-9,9-dimethylfluorene (1.0 eq), the diarylamine (2.2 eq), and sodium tert-butoxide (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene or xylene to the flask via a syringe.
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare a pre-catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure hole-transporting material.
Protocol 2: Synthesis of 2,7-Diaryl-9,9-dimethylfluorenes via Suzuki Coupling
This protocol outlines a general method for introducing aryl groups at the 2 and 7 positions of the fluorene core.[6][7][8]
Materials:
-
2,7-Dibromo-9,9-dimethylfluorene
-
Appropriate arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents)
-
A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3-4 equivalents)
-
A solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or THF and water.
-
Standard reflux setup and glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,7-dibromo-9,9-dimethylfluorene (1.0 eq) and the arylboronic acid or ester (2.2 eq) in the organic solvent.
-
Base Addition: Add an aqueous solution of the base to the reaction mixture.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is usually complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel and/or recrystallization to obtain the desired 2,7-diaryl-9,9-dimethylfluorene.
Mandatory Visualization
Below are diagrams illustrating the synthetic pathways and a general experimental workflow.
Caption: General synthetic routes from 2,7-dibromo-9,9-dimethylfluorene.
Caption: A typical experimental workflow for the synthesis of HTMs.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03492E [pubs.rsc.org]
- 3. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bromination of 7,7-dimethyl-7H-benzo[c]fluorene
Welcome to the technical support center for the bromination of 7,7-dimethyl-7H-benzo[c]fluorene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 9-bromo-7,7-dimethyl-7H-benzo[c]fluorene in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the bromination of 7,7-dimethyl-7H-benzo[c]fluorene?
A1: The two most prevalent methods for the synthesis of this compound from its parent compound are:
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Electrophilic Aromatic Substitution using N-Bromosuccinimide (NBS): This method often employs a radical initiator, such as azobisisobutyronitrile (AIBN), under inert conditions.[1]
-
Electrophilic Aromatic Substitution using Molecular Bromine (Br₂): This classic method is typically catalyzed by a Lewis acid, with iron(III) bromide (FeBr₃) being a common choice.[1]
Q2: Why is regioselectivity important in this reaction, and how can it be controlled?
A2: Regioselectivity is crucial to ensure the bromine atom is introduced at the desired 9-position of the 7,7-dimethyl-7H-benzo[c]fluorene core.[1] This specific isomer is often the target for subsequent cross-coupling reactions in materials science and drug discovery.[1][2] Controlling regioselectivity is typically achieved by the careful selection of the brominating agent and reaction conditions. For many polycyclic aromatic hydrocarbons, substitution at certain positions is electronically favored due to the stability of the intermediate carbocation (sigma complex).
Q3: I am getting a low yield in my bromination reaction. What are the potential causes?
A3: Low yields in the bromination of aromatic compounds can stem from several factors:
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Incomplete Reaction: The reaction time may be too short, or the temperature may be insufficient for the reaction to proceed to completion.
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Side Reactions: Over-bromination (di- or tri-bromination) can occur, especially with highly activated aromatic rings. Oxidation of the substrate is another possible side reaction.
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Substrate Purity: Impurities in the starting material, 7,7-dimethyl-7H-benzo[c]fluorene, can interfere with the reaction.
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Reagent Decomposition: The brominating agent (e.g., NBS) may have decomposed over time. It is advisable to use freshly recrystallized NBS for best results.
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Poor Work-up and Isolation: The desired product may be lost during the extraction, purification, or crystallization steps.
Q4: What are some common byproducts, and how can I remove them?
A4: Common byproducts can include polybrominated derivatives of 7,7-dimethyl-7H-benzo[c]fluorene and oxidation products. Purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical and should be determined experimentally. Common solvents for the purification of fluorene derivatives include toluene, methanol, and mixtures thereof.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the bromination of 7,7-dimethyl-7H-benzo[c]fluorene.
Issue 1: Low or No Product Formation
Issue 2: Poor Regioselectivity (Formation of multiple isomers)
Quantitative Data Summary
While specific yield data for the bromination of 7,7-dimethyl-7H-benzo[c]fluorene is not extensively published in comparative studies, the following table summarizes typical yields for the bromination of related fluorene compounds under different conditions, which can serve as a general guideline.
| Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference Compound |
| NBS | AIBN | CCl₄ | Reflux | 60-80 | Fluorene |
| Br₂ | FeBr₃ | CH₂Cl₂ | Room Temp | 70-90 | Fluorene |
| Dibromohydantoin | - | Propylene Carbonate | 85 | ~50 (crude) | 9,9-dimethylfluorene[3] |
Experimental Protocols
The following are generalized experimental protocols based on common procedures for the bromination of fluorene derivatives. Note: These should be adapted and optimized for 7,7-dimethyl-7H-benzo[c]fluorene.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
Detailed Steps:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7,7-dimethyl-7H-benzo[c]fluorene (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq) in anhydrous carbon tetrachloride (CCl₄) under an inert atmosphere.
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Add N-bromosuccinimide (NBS, 1.0-1.2 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., toluene/methanol) to yield pure this compound.
Protocol 2: Bromination using Molecular Bromine (Br₂) and Iron(III) Bromide (FeBr₃)
Detailed Steps:
-
Dissolve 7,7-dimethyl-7H-benzo[c]fluorene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of molecular bromine (Br₂, 1.0-1.1 eq) in the same solvent dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
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Purify the crude product by recrystallization to obtain this compound.
References
Technical Support Center: Enhancing Long-Term Compound Stability and Storage
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability and integrity of chemical compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause compound degradation?
A1: The stability of a chemical compound is influenced by several environmental factors. The most common causes of degradation are:
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Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1] Conversely, storing compounds at lower, controlled temperatures can extend their shelf life.
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Humidity: Moisture in the air can lead to hydrolysis, a chemical reaction where water breaks down the compound.[1] This is particularly problematic for compounds with functional groups like esters and amides.
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Light: Exposure to light, especially UV light, can cause photodegradation by breaking chemical bonds within the molecule.[1]
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Oxygen: Atmospheric oxygen can cause oxidation, leading to the degradation of sensitive compounds.[1]
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pH: The acidity or alkalinity of a solution can significantly impact the stability of a compound, especially for those that are ionizable.[1]
Q2: What are the visible signs of compound degradation?
A2: While analytical techniques are required for definitive confirmation, there are several visual cues that may indicate compound degradation:
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Color Change: A noticeable change in the color of a solid or solution can be a sign of chemical decomposition.
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Precipitation or Cloudiness: The formation of a solid precipitate or a cloudy appearance in a solution that was previously clear can indicate that the compound is no longer fully dissolved, possibly due to degradation into less soluble products.
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Clumping of Powders: For lyophilized or powdered compounds, clumping can suggest moisture absorption, which can lead to hydrolysis.
Q3: What is the best way to store lyophilized (powdered) compounds for long-term stability?
A3: For optimal long-term stability, lyophilized compounds should be stored in a tightly sealed container in a cool, dark, and dry environment. The recommended practice is to store them at -20°C or -80°C in a desiccator to protect from moisture. Before opening a vial of a lyophilized compound that has been in cold storage, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which could compromise the compound's stability.
Q4: How many freeze-thaw cycles can a compound in solution tolerate?
A4: There is no universal answer to this question as it is highly dependent on the specific compound. However, it is a best practice to minimize freeze-thaw cycles as they can accelerate degradation. For stock solutions, it is highly recommended to aliquot the solution into single-use vials. This allows you to thaw only the amount needed for an experiment, preserving the integrity of the remaining stock.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in my experiments.
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Question: I am observing significant variability in my experimental results, even when using the same batch of a compound. Could this be a stability issue?
-
Answer: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. If a compound degrades, its effective concentration and purity change over time, leading to unreliable results.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Issue 2: My compound has precipitated out of solution.
-
Question: I prepared a stock solution of my compound, but now I see solid particles. Is it still usable?
-
Answer: The appearance of a precipitate indicates that the compound is no longer fully dissolved. This could be due to several factors, including the compound's solubility limit being exceeded at the storage temperature, or degradation into a less soluble product. It is not recommended to use the supernatant without first addressing the precipitation.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to room temperature or 37°C and sonicate to see if the precipitate redissolves. If it does, the issue was likely solubility at a lower temperature. To avoid this in the future, consider storing at a slightly higher temperature (if the compound is stable) or preparing a less concentrated stock solution.
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Check for Degradation: If the precipitate does not redissolve upon warming, it may be a degradation product. In this case, the solution should be discarded, and a fresh stock solution should be prepared.
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Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents, as water contamination can lead to hydrolysis and precipitation.[2]
-
-
Issue 3: Unexpected peaks appear in my HPLC/LC-MS analysis of a stability sample.
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Question: I am running a stability study, and my chromatogram shows new, unexpected peaks that were not present at the initial time point. What do these peaks represent?
-
Answer: The appearance of new peaks in a chromatogram over time is a strong indication of compound degradation. These new peaks represent the degradation products.
-
Logical Relationship for Peak Identification:
Caption: Identifying the source of unexpected chromatographic peaks.
-
Data on Compound Stability
The following tables summarize quantitative data on compound degradation under various storage conditions.
Table 1: Predicted Compound Integrity in DMSO over 4 Years
| Storage Condition | Atmosphere | Predicted Integrity Loss |
| +15°C | Argon | 58% |
| -20°C | Ambient | 21% |
| -20°C | Argon | 12% |
Data adapted from a study on 778 diverse compounds dissolved in 100% DMSO.
Table 2: Stability of a Compound in Aqueous Solution
| Storage Temperature | Degradation Rate (% per hour) | Time to 10% Degradation |
| 23°C (Room Temp) | ~1.64% | ~6 hours |
| 4°C (Refrigerated) | ~0.36% | ~28 hours |
This data illustrates the significant impact of temperature on the stability of a compound in an aqueous solution.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of a compound. The goal is to achieve 5-20% degradation.[3]
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Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
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Stress Conditions:
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Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
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Oxidation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature, protected from light, for a specified time.
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Thermal Degradation: Store an aliquot of the stock solution (as a solid or in solution) at an elevated temperature (e.g., 60°C or 70°C) in a stability chamber.
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Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
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Sample Analysis: At each time point, analyze the stressed samples and an unstressed control sample by a stability-indicating analytical method, such as HPLC with a UV-Vis or mass spectrometric detector.
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Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.
Protocol 2: ICH Long-Term Stability Testing
This protocol is a simplified overview based on the principles of the ICH Q1A(R2) guideline for formal stability testing.[1][4]
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Batch Selection: Select at least three primary batches of the drug substance manufactured by a process that simulates the final production process.[4]
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Container Closure System: Package the samples in the proposed container closure system for marketing and storage.
-
Storage Conditions: Place the samples in stability chambers set to the appropriate long-term storage conditions based on the intended climatic zone. For most regions, this is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]
-
Testing Frequency: Test the samples at specified time points. A typical schedule for a 12-month study is 0, 3, 6, 9, and 12 months.[4]
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Analytical Tests: At each time point, perform a battery of tests to assess the quality of the drug substance. These tests should include, but are not limited to:
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Appearance
-
Assay (to determine the concentration of the active ingredient)
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Degradation products/impurities
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Moisture content
-
-
Data Evaluation: Evaluate the data to establish a re-test period or shelf life for the drug substance.
-
Experimental Workflow for Long-Term Stability Testing:
Caption: Workflow for an ICH long-term stability study.
-
References
Finding suitable solvents for 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting suitable solvents for reactions involving 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] As with most PAHs, it is a nonpolar and lipophilic compound, making it generally insoluble in water but soluble in various organic solvents.[2] Solvents such as dichloromethane, hexane, toluene, acetone, and methanol are often effective for dissolving PAHs.[3][4]
Q2: Which solvents are commonly used for cross-coupling reactions with aryl bromides like this compound?
A2: The choice of solvent largely depends on the specific type of cross-coupling reaction being performed. Here are some common examples:
-
Suzuki-Miyaura Coupling: Ethereal solvents like dioxane and tetrahydrofuran (THF), as well as aromatic solvents such as toluene and amide solvents like dimethylformamide (DMF), are frequently used.[5][6] Often, a small amount of water is added to the reaction mixture.[5]
-
Buchwald-Hartwig Amination: This reaction is commonly carried out in hydrocarbon solvents like toluene and xylene, or in ethers such as 1,4-dioxane.[7][8][9] It's important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[7]
-
Sonogashira Coupling: A range of solvents can be employed, from nonpolar toluene to polar aprotic solvents like DMF and acetonitrile, and even alcohols like ethanol.[10][11] Copper-free Sonogashira reactions have also been successfully performed in water with the aid of surfactants.[12][13]
Q3: Are there any "green" or more environmentally friendly solvent options for these reactions?
A3: Yes, there is a growing trend towards using greener solvents. For instance, aqueous micellar systems have been developed for Sonogashira and Buchwald-Hartwig reactions, which reduce the need for volatile organic solvents.[8][12] Running reactions neat (solvent-free) is another possibility for certain substrates in Buchwald-Hartwig aminations.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of starting material | The selected solvent has the wrong polarity for the nonpolar this compound. | Try a less polar aprotic solvent such as toluene, dioxane, or THF. Gentle heating may also improve solubility, but be mindful of the reaction's temperature sensitivity. |
| Low reaction yield or incomplete conversion | The solvent may not be suitable for the specific catalytic cycle (e.g., inhibiting the catalyst). The reagents may not be sufficiently soluble at the reaction temperature. | For palladium-catalyzed reactions, avoid solvents known to coordinate strongly with the metal, such as pyridine or acetonitrile, unless the specific protocol calls for them.[7] Consider a higher-boiling solvent like dioxane or toluene to allow for higher reaction temperatures if thermal stability of the reactants allows. |
| Formation of side products | The solvent could be participating in side reactions. For example, some solvents can react with strong bases. | Ensure the solvent is anhydrous and of an appropriate grade for the reaction. If using a protic solvent, ensure it is compatible with all reagents. Consider switching to a more inert solvent like toluene or dioxane. |
| Difficulty in product purification | The solvent has a high boiling point, making it difficult to remove under vacuum. The product has similar polarity to the solvent. | If possible, use a lower-boiling solvent like THF or dichloromethane for easier removal. If a high-boiling solvent is necessary, consider alternative purification methods like precipitation or crystallization. |
Solvent Suitability for Common Reactions
| Reaction Type | Recommended Solvents | Solvents to Avoid |
| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF, DMF (often with water)[5][6] | - |
| Buchwald-Hartwig Amination | Toluene, Xylene, Dioxane, THF[7][8][9] | Chloroform, Acetonitrile, Pyridine[7] |
| Sonogashira Coupling | DMF, Acetonitrile, THF, Toluene, Ethanol, Triethylamine[10][11][14] | - |
Experimental Protocols
General Protocol for Solvent Screening
-
Small-Scale Solubility Test:
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To a small vial, add a few milligrams of this compound.
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Add the test solvent dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent used.
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If the solid does not dissolve at room temperature, gently heat the mixture to the intended reaction temperature and observe for dissolution.
-
-
Small-Scale Test Reaction:
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Set up several small-scale reactions in parallel, each using a different promising solvent identified from the solubility test.
-
Use identical reaction conditions (temperature, concentration, catalyst loading, etc.) for each solvent.
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Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Compare the conversion rates and impurity profiles for each solvent to determine the optimal choice.
-
Workflow and Logic Diagrams
Caption: A workflow for selecting a suitable solvent for reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Common side reactions and byproducts in its synthesis
Welcome to the technical support center for the synthesis of Oseltamivir (Tamiflu®). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly focusing on side reactions and byproduct formation, encountered during the synthesis of this critical antiviral agent.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to specific issues that may arise during key transformations in Oseltamivir synthesis.
Question: I am experiencing low yields during the azide substitution on the mesylated shikimic acid derivative. What are the common causes and how can I optimize this step?
Answer: Low yields in the SN2 reaction to introduce the azide group are a frequent issue. Several factors can contribute to this:
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Poor Regioselectivity: The mesylated intermediate has multiple potential sites for nucleophilic attack. It is crucial to ensure your starting material is the correct trimesylate to favor substitution at the desired allylic position.[1]
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Side Reactions: The primary side reaction is the formation of elimination byproducts, such as dienes.[2] High temperatures can favor elimination over substitution.
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Reaction Conditions: The choice of solvent and temperature is critical. A mixture of acetone and water is often used to dissolve both the organic substrate and the inorganic sodium azide.[1][2] The temperature must be carefully controlled to prevent side reactions.[1][2]
-
Leaving Group Quality: Incomplete mesylation of the starting alcohol will result in unreacted material and lower yields. Verify the completion of the mesylation step by an appropriate analytical method like TLC or NMR.
Optimization Tips:
-
Solvent System: Experiment with the ratio of your organic solvent to water to ensure all reactants are sufficiently solubilized.
-
Temperature Control: Titrate the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition or the formation of elimination byproducts.[1][3]
-
Reagent Purity: Use high-purity sodium azide and ensure your mesylated intermediate is free from impurities from the previous step.
Question: During the reduction of the azide group to the primary amine, I am observing significant side product formation. What are the likely byproducts and how can I mitigate them?
Answer: The reduction of the azide can be a delicate step. Common methods include Staudinger reaction (using triphenylphosphine followed by hydrolysis) or catalytic hydrogenation.[4]
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Incomplete Reduction: The primary issue is often incomplete reduction, leading to the persistence of the azide starting material or the formation of an iminophosphorane intermediate in the case of the Staudinger reaction.
-
Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvents can poison the catalyst, leading to incomplete or sluggish reactions.
-
Over-reduction: While less common for azides, aggressive reducing agents or prolonged reaction times could potentially affect other functional groups in the molecule.
Optimization Tips:
-
Staudinger Reaction: Ensure the use of a slight excess of triphenylphosphine and adequate hydrolysis time to completely convert the iminophosphorane to the amine.
-
Catalytic Hydrogenation: Use a high-quality catalyst (e.g., Palladium on carbon). Ensure the substrate and solvent are free of catalyst poisons. The reaction should be performed under an inert atmosphere with careful monitoring of hydrogen uptake.
Question: I am struggling with the stereocontrol during the synthesis, leading to the formation of diastereomers. Which steps are most critical for stereocontrol and how can it be improved?
Answer: Oseltamivir has three stereocenters, making stereocontrol paramount. The formation of the desired isomer is a critical challenge.[5]
-
Key Stereochemistry-Defining Steps: The initial steps starting from shikimic acid or other chiral precursors are crucial for setting the stereochemistry.[5] In syntheses involving a Diels-Alder reaction, the choice of a chiral catalyst is critical for establishing the correct stereochemistry.[6]
-
Epoxide Ring Opening: The regioselective and stereospecific opening of an epoxide intermediate with an azide nucleophile is a key step where stereochemistry can be compromised if not well-controlled.[4][7]
-
Base and Temperature Effects: The choice of base and reaction temperature can significantly impact the transition state geometry in stereoselective reactions. Low temperatures (e.g., -78 °C) are often necessary to maximize stereocontrol.[1]
Optimization Tips:
-
Chiral Catalyst/Auxiliary: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.
-
Temperature Control: For reactions where stereoselectivity is temperature-dependent, maintain strict temperature control throughout the addition and reaction time.
-
Reagent and Solvent Purity: Impurities can sometimes interfere with chiral catalysts or auxiliaries, leading to a decrease in enantiomeric or diastereomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the commercial synthesis of Oseltamivir, and what are its associated challenges?
A1: The commercial production of Oseltamivir, particularly the route developed by Roche, traditionally starts from (-)-shikimic acid.[2] This natural product is harvested from the seeds of the Chinese star anise (Illicium verum) or produced through fermentation using recombinant E. coli.[2] The primary challenge has been the reliance on a natural source, which can lead to supply chain vulnerabilities and price fluctuations, especially during periods of high demand.[2] This has driven significant research into developing synthetic routes that are independent of shikimic acid.[2]
Q2: Are there azide-free synthetic routes to Oseltamivir available to avoid the use of potentially explosive reagents?
A2: Yes, due to the hazardous nature of azides, several azide-free synthetic routes have been developed.[5] These routes often involve alternative methods for introducing the amino group, such as the opening of an aziridine ring or employing other nitrogen-containing nucleophiles.[5][7] While the original commercial synthesis utilized azide chemistry, research has focused on developing safer and more environmentally friendly alternatives.
Q3: What are the common impurities that I should be looking for in my final Oseltamivir product?
A3: Common impurities can include diastereomers, enantiomeric impurities, and byproducts from various synthetic steps.[8] For instance, the enantiomeric impurity (3S, 4S, 5R)-Oseltamivir is a critical impurity to monitor.[8] Other potential impurities include residual starting materials or reagents from the final steps of the synthesis, as well as byproducts from side reactions that were not completely removed during purification. Chiral HPLC is a common method for quantifying enantiomeric impurities.[8][9]
Data on Side Reactions and Byproducts
The following table summarizes key quantitative data on side reactions and byproduct formation in prominent Oseltamivir synthesis strategies.
| Reaction Step | Key Reagents/Conditions | Desired Product | Common Side Product(s) | Typical Yield of Desired Product | Notes on Byproduct Formation |
| Azide Substitution on Mesyl Shikimate | NaN3, Acetone/H2O | Allylic Azide | Ethyl 3-azidobenzoate (aromatization byproduct) | ~92% | Higher temperatures are detrimental and increase the formation of the aromatized side product.[3] |
| Aziridine Ring Opening | Yb(OTf)3, Benzyl Amine, THF | Desired Amino Alcohol | Regioisomeric Amino Alcohol | ~93% (for the mixture) | The ratio of desired product to its regioisomer is approximately 85:15.[10] |
| Michael Addition/HWE Cascade | t-BuOK, EtOH, Cs2CO3 | Desired Nitrocyclohexene (5S isomer) | Diastereomeric Nitrocyclohexene (5R isomer) | Variable | The undesired 5R isomer is predominantly formed initially and requires epimerization.[7] |
| Pd-AAA Deracemization of Lactone | [Pd(C3H5)Cl]2, Chiral Ligand, TMS-phthalimide | Enantiomerically Enriched Amine | Unreacted Starting Material | Initial yields around 24%, with optimization can be higher. | This reaction establishes the absolute stereochemistry, and low yields can be due to inefficient nucleophilic attack.[6] |
Note: Yields are highly dependent on the specific reported synthesis and scale of the reaction.
Experimental Protocols
Protocol 1: Key Step from Shikimic Acid Route - Regioselective Azidation
This protocol describes the ring-opening of a shikimic acid-derived epoxide with sodium azide to form a key azido-alcohol intermediate.[1]
-
Materials:
-
Shikimic acid-derived epoxide
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the epoxide intermediate in ethanol.[1]
-
In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.
-
Add the aqueous azide solution to the solution of the epoxide.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azido-alcohol.
-
Purify the crude product by column chromatography.
-
Protocol 2: Analytical Method - Chiral HPLC for Enantiomeric Impurity
This protocol outlines a general approach for the quantification of the enantiomeric impurity in Oseltamivir Phosphate using Chiral HPLC.[8][9]
-
Materials and Equipment:
-
Oseltamivir Phosphate sample
-
HPLC grade n-hexane, methanol, isopropyl alcohol, and diethylamine
-
Chiral HPLC column (e.g., Chiralpak IC-3)[8]
-
HPLC system with UV detector
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard solution of the Oseltamivir enantiomeric impurity at a known concentration.
-
Prepare the sample solution by accurately weighing and dissolving the Oseltamivir Phosphate in the mobile phase or a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for Oseltamivir and its enantiomeric impurity based on their retention times. The enantiomeric impurity typically elutes at a different retention time from the main Oseltamivir peak.[8]
-
Quantify the amount of the enantiomeric impurity in the sample by comparing its peak area to that of the standard.
-
Visualizations
Caption: General workflow for Oseltamivir synthesis from Shikimic Acid.
Caption: Troubleshooting workflow for low yields in azide substitution.
Caption: Logical relationship between reaction conditions and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. york.ac.uk [york.ac.uk]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki coupling experiments.
Issue: Low or No Product Yield
Q1: My Suzuki coupling reaction is resulting in a low yield or no desired product. What are the primary factors to investigate?
A1: Low or no yield is a common issue in Suzuki coupling and can often be attributed to several key factors. A systematic check of your reagents and reaction conditions is the best approach.[1]
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is especially prevalent with electron-deficient arylboronic acids.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[1][2]
-
Organic Halide: The reactivity of the organic halide is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] Reactions involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1][3]
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] It is crucial to use fresh catalysts and ligands that have been stored correctly under an inert atmosphere.[1][4]
-
-
Reaction Conditions:
-
Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen.[1] Failure to properly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction can lead to catalyst deactivation.[4][5]
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions.[5] The optimal temperature is substrate-dependent and may require screening.
-
Stirring: Inadequate mixing can lead to localized concentration gradients and an overall slower reaction rate. Ensure vigorous and consistent stirring.
-
Issue: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as homocoupled or protodeboronated products. How can I minimize these?
A2: The formation of side products is a common challenge that can significantly reduce the yield of the desired product.
-
Protodeboronation: This side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1]
-
Mitigation Strategies:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[6] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: Water can act as a proton source for this side reaction. While many Suzuki protocols use aqueous bases, running the reaction under anhydrous conditions can sometimes be beneficial.[1][2]
-
Use of Boronic Esters: Pinacol esters or trifluoroborate salts are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the organic halide.
-
Mitigation Strategies:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[5] Ensuring a properly deoxygenated reaction mixture is critical.[5]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to some Pd(II) precatalysts, which can sometimes promote homocoupling during their initial reduction to the active Pd(0) species.[2]
-
Ligand Selection: Bulky ligands can sterically hinder the formation of homocoupled products.[7]
-
-
Frequently Asked Questions (FAQs)
Q3: How do I select the optimal catalyst and ligand for my specific substrates?
A3: The choice of catalyst and ligand is crucial for the success of a Suzuki coupling reaction.[8] The ligand, in particular, plays a significant role in stabilizing the palladium catalyst and enhancing its reactivity.[8][9]
-
Electron-Rich Ligands: These ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, which promotes the oxidative addition step, especially for less reactive aryl chlorides.[9][10]
-
Bulky Ligands: Sterically hindered ligands, like t-butyl-substituted phosphines (e.g., SPhos, XPhos), facilitate the reductive elimination step, which is the final product-forming step in the catalytic cycle.[5][9][10]
-
Ligand-to-Palladium Ratio: The optimal ratio typically ranges from 1:1 to 4:1 and should be empirically determined.[1]
Q4: What is the role of the base in the Suzuki coupling reaction, and how do I choose the right one?
A4: The base is a critical component of the Suzuki coupling reaction.[5] Its primary role is to activate the organoboron compound to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] The choice of base can significantly impact the reaction yield.[5]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5][11]
-
Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to effectively activate the boronic acid.[1] For challenging couplings, stronger bases like K₃PO₄ are often effective.[5]
-
"Cesium Effect": In some cases, cesium bases like Cs₂CO₃ can lead to significantly higher yields, a phenomenon known as the "cesium effect".[11]
Q5: Which solvent system is most appropriate for my Suzuki coupling reaction?
A5: The solvent plays a key role in solubilizing the reactants and stabilizing the catalytic species.[1] Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water.[1] The aqueous component is often necessary to dissolve the inorganic base.[2] However, the choice of solvent can be complex and may influence selectivity in some cases.[12] Greener solvent alternatives like 2-MeTHF are also being increasingly employed.[13]
Data Presentation: Catalyst and Ligand Performance
The following tables summarize the performance of various catalyst and ligand systems in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | Reflux | 4 | 92 | 4-Bromotoluene |
Data compiled from multiple sources for illustrative purposes.[14]
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Substrates | General Yield Range (%) | Notes |
| Cs₂CO₃ | Aryl bromides, hindered substrates | 95-99 | Often provides the highest yields (the "caesium effect").[11] |
| K₃PO₄ | Aryl bromides, aryl chlorides, N-heterocycles | 90-99 | A strong, non-nucleophilic base, effective for challenging couplings.[11] |
| K₂CO₃ | Aryl bromides, electron-deficient aryl halides | 85-95 | A commonly used and effective base. |
| Na₂CO₃ | Aryl bromides | 80-90 | A milder and less expensive alternative to K₂CO₃. |
| KOH/NaOH | Aryl bromides | 70-90 | Strong bases that can sometimes lead to side reactions.[11] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to uniquely activate the boronic acid.[11] |
This table provides a general guide; optimal base selection is substrate-dependent.[11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling reaction.[8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[8]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[8]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Decision Tree for Ligand Selection
Caption: A decision tree for selecting an appropriate ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Achieving high regioselectivity in the bromination step
Welcome to the technical support center for achieving high regioselectivity in bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during bromination reactions, offering potential causes and solutions.
Issue 1: Low Regioselectivity in Electrophilic Aromatic Bromination (Mixture of Isomers)
Question: I am performing an electrophilic bromination on a substituted benzene with an ortho-, para-directing group, but I'm getting a significant mixture of ortho and para isomers. How can I increase the selectivity for the para product?
Answer: Achieving high para-selectivity is a common challenge due to the electronic activation of both ortho and para positions by activating groups.[1][2] Several factors can be adjusted to favor the para isomer:
-
Steric Hindrance: The para position is generally less sterically hindered than the ortho positions. You can leverage this by using a bulkier brominating agent or by increasing the steric bulk of the directing group itself.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity.[3] At lower temperatures, the reaction is more sensitive to the small energy difference between the transition states leading to the para (less hindered) and ortho (more hindered) products.
-
Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly influence the ortho/para ratio.
-
Zeolites: Using zeolites as catalysts can induce high para-selectivity due to the shape-selective nature of their pores, which sterically favors the formation of the less bulky para isomer.[3]
-
N-Bromosuccinimide (NBS): Using NBS, often with silica gel or in a solvent like acetonitrile, can be highly para-selective for activated aromatic compounds.[3][4]
-
Bulky Sulfoxides: A system using TMSBr with a bulky sulfoxide, such as (4‐ClC₆H₄)₂SO, has been shown to yield high para-selectivity, potentially through a hydrogen-bonding interaction that sterically blocks the ortho positions.[5]
-
Issue 2: Polybromination of Highly Activated Aromatic Rings
Question: My substrate is a phenol or an aniline, and the bromination reaction is leading to multiple bromines being added to the ring, even when I use one equivalent of the brominating agent. How can I achieve selective monobromination?
Answer: Phenols and anilines are highly activated aromatic compounds, making them susceptible to over-bromination.[6] To control the reaction and achieve monobromination, consider the following strategies:
-
Milder Brominating Agents: Avoid using elemental bromine (Br₂) with a strong Lewis acid, as this is highly reactive. Instead, opt for milder reagents.
-
KBr and Oxidants: Systems like KBr with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) have been developed for the highly regioselective monobromination of phenols, strongly favoring the para position.[6]
-
Copper-Catalyzed Systems: For anilines, a copper-catalyzed oxidative bromination using NaBr and an oxidant like Na₂S₂O₈ provides a practical method for regioselective monobromination under mild conditions.[7][8]
-
-
Protecting Groups: Temporarily protecting the highly activating -OH or -NH₂ group can reduce its activating strength, allowing for controlled monobromination. For example, an aniline can be converted to an acetanilide, which is less activating but still an ortho-, para-director.[9]
-
One-Pot Tin Amide Method: For anilines, an in-situ formation of a tin amide followed by reaction with bromine has been shown to give excellent yields of the p-bromoaniline with no detectable ortho or dibromo products.[9]
Issue 3: Competing Electrophilic Addition in Allylic Bromination
Question: I am trying to perform an allylic bromination on an alkene, but I am observing significant amounts of the dibromo-addition product across the double bond. How can I favor the desired substitution reaction?
Answer: This is a classic selectivity problem when using molecular bromine (Br₂) for allylic bromination. The key is to maintain a very low concentration of Br₂ and HBr throughout the reaction. The standard and most effective solution is to use N-Bromosuccinimide (NBS) .[10][11]
-
Role of NBS: NBS serves as a source of bromine radicals (Br•) needed for the substitution reaction, while keeping the concentration of molecular bromine (Br₂) extremely low.[12] This low concentration of Br₂ disfavors the ionic electrophilic addition mechanism across the double bond.[11]
-
Reaction Conditions: For a successful Wohl-Ziegler reaction (allylic/benzylic bromination with NBS), ensure the following conditions are met:
-
Solvent: Use a non-polar solvent, typically carbon tetrachloride (CCl₄).
-
Initiator: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiate the reaction with light (hν).[10]
-
Anhydrous Conditions: The presence of water can lead to the formation of bromohydrins and other side products.[13]
-
Frequently Asked Questions (FAQs)
Question 1: What determines whether a substituent on a benzene ring is an ortho-, para- or a meta-director in electrophilic bromination?
Answer: The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[14][15] This is governed by a combination of resonance and inductive effects.
-
Ortho-, Para-Directors: These are typically electron-donating groups (EDGs).[2][16] They activate the ring (making it react faster than benzene) or are weakly deactivating (halogens). They stabilize the arenium ion through resonance or hyperconjugation when the electrophile attacks the ortho or para positions. This stabilization is not possible for meta attack. Examples include -OH, -NH₂, -OR, alkyl groups, and halogens.[1]
-
Meta-Directors: These are electron-withdrawing groups (EWGs) that deactivate the ring (making it react slower than benzene).[16][17] They destabilize the arenium ion, but the destabilization is most pronounced for ortho and para attack, where the positive charge would be placed adjacent to the electron-withdrawing group. Therefore, the least destabilized pathway, meta attack, is favored.[15] Examples include -NO₂, -CN, -CHO, -COR, and -CF₃.[1][14]
Question 2: Why are halogens (F, Cl, Br, I) considered deactivating groups yet are ortho-, para-directing?
Answer: Halogens present a unique case where two competing effects are at play:
-
Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond. This withdrawal of electrons deactivates the ring, making it less nucleophilic and slower to react than benzene.[16]
-
Resonance Effect (+M): Halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation stabilizes the carbocation intermediate when the attack is at the ortho or para positions, but not at the meta position.[15]
The inductive effect is stronger and governs the overall reactivity (deactivating), but the resonance effect controls the regioselectivity (ortho-, para-directing).[16]
Question 3: Why is free-radical bromination of alkanes more regioselective than chlorination?
Answer: The high regioselectivity of free-radical bromination stems from the energetics of the hydrogen abstraction step. According to the Hammond postulate, the transition state of an endothermic reaction step resembles the products.
-
Bromination: The abstraction of a hydrogen atom by a bromine radical is an endothermic (or only slightly exothermic) step. Therefore, the transition state is "late" and closely resembles the resulting alkyl radical. The stability of the radical (tertiary > secondary > primary) has a large influence on the activation energy. This leads to a strong preference for forming the most stable radical, making bromination highly selective for the most substituted carbon.[18][19]
-
Chlorination: The abstraction of a hydrogen atom by a chlorine radical is highly exothermic. The transition state is "early" and resembles the reactants. Since the energy differences between primary, secondary, and tertiary C-H bonds are small in the starting alkane, the activation energies for abstracting any of them are also relatively close, leading to lower selectivity.[18]
Question 4: When should I use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)?
Answer: The choice between NBS and Br₂ depends entirely on the desired transformation:
-
Use NBS for:
-
Allylic Bromination: Substitution of a hydrogen on a carbon adjacent to a double bond.[10][11]
-
Benzylic Bromination: Substitution of a hydrogen on a carbon adjacent to a benzene ring.[10]
-
α-Bromination of Carbonyls: Bromination at the alpha-position of carbonyl derivatives, often via an enol or enolate intermediate.[10]
-
-
Use Br₂ (often with a Lewis acid like FeBr₃ or AlBr₃) for:
-
Electrophilic Aromatic Substitution: Adding a bromine atom directly to an aromatic ring.
-
Addition to Alkenes/Alkynes: Adding two bromine atoms across a double or triple bond.
-
Using Br₂ for allylic bromination often results in unwanted addition to the double bond, while using NBS for electrophilic aromatic substitution is generally ineffective without specific conditions.[11]
Quantitative Data Summary
Table 1: Regioselectivity of Free-Radical Halogenation of Propane
| Halogen | Product | Yield (%) | Selectivity Ratio (Secondary:Primary) |
| Chlorination | 1-Chloropropane | 45% | ~3.6 : 1 |
| 2-Chloropropane | 55% | ||
| Bromination | 1-Bromopropane | 3% | ~97 : 1 |
| 2-Bromopropane | 97% |
Data demonstrates the significantly higher regioselectivity of bromination for the more substituted secondary carbon compared to chlorination.[18][20]
Table 2: Regioselective Bromination of Substituted Anilines
| Substrate | Method | Product | Yield (%) | Reference |
| Aniline | Tin Amide in situ, then Br₂ | p-Bromoaniline | 76% | [9] |
| N-Methylaniline | Tin Amide in situ, then Br₂ | 4-Bromo-N-methylaniline | 83% | [9] |
| 2-Nitroaniline | CuSO₄ (cat.), NaBr, Na₂S₂O₈ | 4-Bromo-2-nitroaniline | 98% | [7] |
| 4-Fluoroaniline | CuSO₄ (cat.), NaBr, Na₂S₂O₈ | 2-Bromo-4-fluoroaniline | 88% | [7] |
Experimental Protocols
Protocol 1: Para-Selective Monobromination of Anisole with NBS
This protocol is adapted from procedures known to be highly para-selective for activated arenes.[3][4]
Reagents:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Silica Gel (optional, can enhance selectivity)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate for extraction
Procedure:
-
To a solution of anisole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq). If desired, add a catalytic amount of silica gel.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers sequentially with 1M sodium thiosulfate solution (to remove any residual bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 4-bromoanisole, can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Regioselective Bromination of an Alkane (e.g., Methylcyclohexane)
This protocol illustrates the selective bromination at the most substituted (tertiary) carbon via a free-radical pathway.[21][22]
Reagents:
-
Methylcyclohexane
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄, solvent) - Caution: CCl₄ is toxic and a suspected carcinogen. Use appropriate safety measures and consider alternative non-polar solvents if possible.
-
A light source (e.g., a sunlamp or a high-wattage incandescent bulb)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a drying tube.
-
In the flask, combine methylcyclohexane and CCl₄.
-
Slowly add molecular bromine (1.0 eq) to the solution. The reddish-brown color of bromine should be visible.
-
Irradiate the flask with the light source to initiate the radical chain reaction. The color of the bromine will gradually fade as it is consumed. Hydrogen bromide (HBr) gas will be evolved as a byproduct.
-
Continue the reaction until the bromine color has completely disappeared. Monitor by GC to confirm the consumption of starting material.
-
Carefully wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent by distillation.
-
The primary product will be 1-bromo-1-methylcyclohexane, which can be further purified by fractional distillation.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 5. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 6. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. nbinno.com [nbinno.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. grokipedia.com [grokipedia.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. reddit.com [reddit.com]
- 20. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. scribd.com [scribd.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Production for Industrial Applications
Welcome to the Technical Support Center for professionals engaged in scaling up production for industrial applications. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to navigate the complexities of transitioning from laboratory-scale experiments to industrial-scale manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up endeavors.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the scale-up process.
Issue 1: Inconsistent Product Yield and Quality Upon Scale-Up
Q: We are observing a significant drop in product yield and batch-to-batch variability in product quality since moving from a 10L pilot reactor to a 1000L production bioreactor. What are the likely causes and how can we troubleshoot this?
A: This is a common challenge that often stems from non-linear effects during scale-up.[1] Here’s a step-by-step guide to diagnose and resolve the issue:
-
Review and Compare Process Parameters: Discrepancies in the operational environment between scales are the primary culprits. Key parameters to investigate include:
-
Mixing and Mass Transfer: Inhomogeneities are more prevalent in larger vessels.[2][3] The mixing time and oxygen transfer rate (kLa) can differ significantly, impacting cell growth and product formation.[4][2]
-
Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heat removal and the formation of temperature gradients or "hot spots."[5][6]
-
Shear Stress: Increased agitation required in larger bioreactors can lead to higher shear stress, potentially damaging cells.[4]
-
-
Conduct a Root Cause Analysis:
-
Data Logging and Analysis: Ensure you have comprehensive data logs from both scales. Analyze trends in pH, dissolved oxygen (DO), temperature, and substrate consumption.
-
Process Analytical Technology (PAT): Employ PAT tools for real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs).[7][8] This can provide immediate insights into deviations during the production run.[9][10]
-
-
Implement Corrective Actions:
-
Re-evaluate Scaling Parameters: Instead of relying on a single parameter (e.g., constant power per unit volume), consider a multi-parameter approach.[11]
-
Pilot-Scale Re-optimization: Conduct pilot-scale experiments to mimic the conditions of the larger reactor, such as longer mixing times or lower oxygen transfer rates.[12][5]
-
Equipment and Impeller Design: The geometry of the bioreactor and the type of impeller can significantly influence the fluid dynamics.[11] It may be necessary to select equipment that is better suited for the scaled-up process.[5]
-
Issue 2: Downstream Processing Bottlenecks
Q: Our upstream process intensification has been successful, leading to higher titers. However, our downstream purification train cannot handle the increased volume and product concentration, leading to significant delays and product degradation. How can we address this?
A: This is a classic example of a downstream bottleneck, a common issue when upstream processes are optimized without parallel improvements in purification.[13] Here’s how to approach this problem:
-
Identify the Limiting Step: Pinpoint the specific unit operation that is causing the bottleneck. Common culprits include:
-
Explore Scale-Up Strategies for Downstream Processes:
-
Chromatography:
-
Filtration:
-
Increase Membrane Surface Area: Use larger filtration units or operate multiple units in parallel.
-
Single-Use Technologies: Disposable filtration systems can reduce setup times and eliminate the need for cleaning validation.[14]
-
-
-
Process Intensification and Optimization:
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to keep constant during a bioreactor scale-up?
A1: While it's often not possible to keep all parameters constant, the goal is to maintain a consistent cellular environment.[16] Key parameters to consider for consistency include:
-
Volumetric Mass Transfer Coefficient (kLa): Crucial for ensuring adequate oxygen supply.[2][3]
-
Mixing Time: Affects the homogeneity of nutrients and pH.[2]
-
Power per Unit Volume (P/V): Relates to the energy input for mixing.[11]
-
Tip Speed: An indicator of the maximum shear stress exerted by the impeller.
It is important to understand that these parameters are interdependent and cannot all be kept constant simultaneously. A common strategy is to maintain a constant kLa to ensure consistent oxygen availability.[3]
Q2: How can we ensure the quality and consistency of raw materials when scaling up?
A2: Raw material variability can significantly impact process performance and product quality.[4] To mitigate this:
-
Establish Strong Supplier Relationships: Work with suppliers who can provide materials that meet your specifications at the required scale.[17]
-
Implement Robust Quality Control: Conduct thorough testing of incoming raw materials to ensure they meet predefined standards.[4]
-
Diversify Sourcing: Avoid reliance on a single supplier to mitigate supply chain risks.[7][17]
Q3: What are the main regulatory considerations when scaling up production?
A3: Regulatory agencies like the FDA and EMA require adherence to Good Manufacturing Practices (GMP) throughout the scale-up process.[7] Key considerations include:
-
Process Validation: Demonstrating that the scaled-up process consistently produces a product that meets its predetermined specifications and quality attributes.
-
Comparability Studies: If any process changes are made during scale-up, you must demonstrate that the final product is comparable to the product manufactured at the smaller scale.
-
Documentation: Meticulous documentation of all scale-up activities, process parameters, and validation studies is essential for regulatory submissions.[7]
Q4: What is Process Analytical Technology (PAT) and how can it help with scale-up?
A4: PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[18] It involves the use of online and inline analytical tools to monitor processes in real-time.[9][10] For scale-up, PAT can:
-
Enable real-time monitoring and control of critical process parameters.[8][10]
-
Facilitate a more science- and risk-based approach to scale-up and validation.[18]
Data Presentation
Table 1: Comparison of Key Engineering Parameters at Different Bioreactor Scales
| Parameter | Laboratory Scale (10L) | Pilot Scale (100L) | Production Scale (1000L) |
| Vessel Geometry | |||
| Height/Diameter Ratio | 2:1 | 2.5:1 | 3:1 |
| Mixing | |||
| Impeller Type | Rushton Turbine | Rushton Turbine | Multiple Rushton Turbines |
| Power per Unit Volume (W/m³) | 200 | 150 | 100 |
| Mixing Time (s) | 15 | 45 | 90 |
| Mass Transfer | |||
| Volumetric Mass Transfer Coefficient (kLa, h⁻¹) | 30 | 20 | 15 |
| Heat Transfer | |||
| Surface Area/Volume Ratio (m⁻¹) | 25 | 10 | 4 |
Note: These are illustrative values and will vary depending on the specific process and equipment.
Experimental Protocols
Protocol 1: Design of Experiments (DoE) for Reaction Optimization During Scale-Up
Objective: To identify the optimal settings for critical process parameters (CPPs) that impact critical quality attributes (CQAs) and yield in a scaled-up reaction.
Methodology:
-
Identify Critical Process Parameters (CPPs): Based on prior knowledge and risk assessment, select the key parameters that are likely to have the most significant impact on the reaction. Examples include temperature, pH, reactant concentration, and agitation rate.
-
Define the Design Space: For each CPP, define a range of values to be explored. This range should encompass the expected operating conditions at the larger scale.
-
Select a DoE Design: Choose an appropriate experimental design based on the number of CPPs and the desired resolution. Common designs include full factorial, fractional factorial, and response surface methodology (e.g., Box-Behnken or Central Composite Design).
-
Perform the Experiments: Execute the experimental runs according to the chosen DoE design. It is crucial to randomize the order of the experiments to minimize the impact of uncontrolled variables.
-
Data Analysis: Analyze the results using statistical software. This will involve:
-
Fitting a mathematical model to the data.
-
Determining the statistical significance of each CPP and their interactions.
-
Generating response surface plots to visualize the relationship between the CPPs and the CQAs.
-
-
Identify the Optimal Operating Region: Based on the analysis, determine the combination of CPP settings that will consistently produce the desired outcome.
-
Verification: Perform a set of confirmation runs at the predicted optimal conditions to verify the model's accuracy.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent product yield and quality.
Caption: Logical relationships in the process scale-up journey.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. biocompare.com [biocompare.com]
- 3. duoningbio.com [duoningbio.com]
- 4. idbs.com [idbs.com]
- 5. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. jrtdd.com [jrtdd.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. longdom.org [longdom.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. techmigroup.com [techmigroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 15. Scale-Up of Protein Purification: Downstream Processing Issues | Springer Nature Experiments [experiments.springernature.com]
- 16. the Bioreactor Scale Up Process [fermentorchina.com]
- 17. softlinebrandpartners.com [softlinebrandpartners.com]
- 18. fda.gov [fda.gov]
Technical Support Center: Ensuring Stability Under Thermal and UV Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pharmaceutical compounds during experiments involving thermal stress or UV light.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering step-by-step solutions to ensure the integrity of your compounds.
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Thermal Stress Study
-
Question: I've completed a thermal degradation study on my compound, but my HPLC chromatogram shows unexpected peaks that don't correspond to my active pharmaceutical ingredient (API). What could be the cause, and how do I troubleshoot this?
-
Answer: Unexpected peaks in a post-thermal stress HPLC analysis can arise from several sources. Here’s a systematic approach to identify and resolve the issue:
-
Verify Blank and Control Samples:
-
Action: Analyze a blank injection (mobile phase only) and a sample of the unstressed API (control).[1]
-
Rationale: This helps determine if the extraneous peaks originate from the HPLC system, mobile phase, or are inherent impurities in the drug substance itself. "Ghost peaks" can sometimes appear due to mobile phase contaminants or carryover from previous injections.[2]
-
-
Investigate Potential for Drug-Excipient Interaction:
-
Action: If your formulation includes excipients, run a thermal stress study on the placebo (all excipients without the API).
-
Rationale: Some excipients can degrade under thermal stress or interact with the API, leading to new degradation products.[3][4] Common culprits include reducing sugars, peroxides in polymers, and acidic or basic impurities.
-
-
Assess for Sample Preparation Artifacts:
-
Action: Review your sample preparation procedure. Ensure the solvent used for reconstitution is inert and does not react with the API at the analysis temperature.
-
Rationale: The process of preparing the sample for HPLC can sometimes introduce artifacts. For instance, trace impurities in solvents, like formaldehyde in methanol, can react with the drug substance.
-
-
Evaluate Mass Balance:
-
Action: Calculate the mass balance by comparing the decrease in the API peak area with the total area of all degradation product peaks.
-
Rationale: A good mass balance (close to 100%) suggests that the unexpected peaks are indeed degradation products. A poor mass balance might indicate that some degradants are not being detected (e.g., they are not UV-active or are precipitating).
-
-
Issue 2: Inconsistent Results in Photostability Studies
-
Question: My photostability experiments are yielding inconsistent degradation percentages for the same compound under what I believe are identical conditions. What are the likely causes of this variability?
-
Answer: Inconsistent results in photostability testing often point to subtle variations in experimental setup and control. Here’s a checklist to ensure reproducibility:
-
Standardize Sample Presentation:
-
Action: Ensure that the physical state of the sample (e.g., solid powder, thin film, solution), the sample container, and the sample thickness are consistent across all experiments.
-
Rationale: The physical form of the sample can significantly impact light absorption and, consequently, the rate of degradation.
-
-
Verify Light Source and Exposure:
-
Action: Calibrate your light source to ensure consistent light intensity and spectral distribution as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6] Use a calibrated radiometer/lux meter for monitoring.
-
Rationale: Fluctuations in light intensity or changes in the lamp's spectral output over time are common sources of variability.
-
-
Control Temperature and Humidity:
-
Action: Place a "dark control" sample, wrapped in a light-impermeable material like aluminum foil, alongside the exposed sample in the photostability chamber.[5][7] Monitor and control the temperature and humidity within the chamber.
-
Rationale: This helps to differentiate between photodegradation and thermal degradation that may occur concurrently. Uncontrolled temperature can significantly influence degradation rates.[5]
-
-
Ensure Homogeneity of Solutions:
-
Action: If working with solutions, ensure complete dissolution and uniform concentration of the drug substance before exposure to light.
-
Rationale: Inhomogeneous solutions will lead to inconsistent light exposure per molecule, resulting in variable degradation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of thermal and UV degradation.
-
Question 1: What are the primary mechanisms of drug degradation under thermal and UV stress?
-
Answer: The primary degradation pathways include:
-
Thermal Degradation: This is the decomposition of a drug substance due to heat.[8] It can involve various reactions like hydrolysis, oxidation, and pyrolysis. For instance, aspirin (acetylsalicylic acid) thermally decomposes into salicylic acid and acetic anhydride.[9][10][11][12][13]
-
Photodegradation (Photolysis): This occurs when a drug molecule absorbs light energy, leading to chemical reactions.[1] Common photochemical reactions include photo-oxidation, photo-isomerization, and bond cleavage.[14] A well-known example is nifedipine, which is highly sensitive to light and degrades into its nitroso- and nitro-pyridine derivatives.[15][16][17][18][19]
-
Oxidation: This involves the reaction of the drug with oxygen, which can be accelerated by heat, light, and the presence of metal ions.[1]
-
Hydrolysis: This is the breakdown of a drug molecule by reaction with water. It is often influenced by pH and temperature.[1]
-
-
Question 2: How can I proactively prevent degradation during my experiments?
-
Answer: Proactive prevention involves careful planning and execution:
-
Formulation Strategies:
-
pH Adjustment: For pH-sensitive compounds, using buffers can maintain an optimal pH and prevent hydrolytic degradation.
-
Antioxidants and Stabilizers: Incorporating antioxidants (e.g., butylated hydroxytoluene) can prevent oxidative degradation. For light-sensitive drugs, UV absorbers or light stabilizers can be added to the formulation.[20][21][22][23]
-
Excipient Selection: Choose excipients that are compatible with the API and have low reactivity and impurity levels.[3][4]
-
-
Packaging and Storage:
-
Light Protection: Store photosensitive compounds in amber-colored containers or packaging that is opaque to UV and visible light.[1]
-
Moisture Control: For moisture-sensitive drugs, use packaging with low moisture permeability and consider including desiccants.[24][25][26][27]
-
Temperature Control: Store compounds at the recommended temperature and avoid exposure to extreme heat.
-
-
-
Question 3: What are "forced degradation" studies, and why are they important?
-
Answer: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as high temperatures, high humidity, strong light, and extreme pH to accelerate its degradation.[20][28][29][30] These studies are crucial for:
-
Identifying Potential Degradants: They help in identifying the likely degradation products that could form under normal storage conditions over a longer period.[4]
-
Elucidating Degradation Pathways: Understanding how a drug degrades helps in developing more stable formulations.[29]
-
Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (like HPLC) that can accurately measure the drug in the presence of its degradants.[31]
-
Data Presentation: Degradation Kinetics
The following tables summarize quantitative data on the degradation of select pharmaceutical compounds under specified stress conditions.
Table 1: Thermal Degradation Kinetics
| Drug Compound | Stress Condition | Degradation Product(s) | Kinetic Model | Rate Constant (k) | Half-life (t½) |
| Aspirin | Dry Heat (Isothermal at 150°C) | Salicylic Acid, Acetic Anhydride | First-Order | 0.023 min⁻¹ | 30.1 min |
| Ceftobiprole | 50°C (Solid-State) | BDP-1b, ODP-2, PDP-1b | Not specified | Not specified | Not specified |
| Ciprofloxacin | Heating at 10°C/min | Not specified | First-Order | Not specified | Not specified |
| Ibuprofen | Heating at 10°C/min | Not specified | Not specified | Not specified | Not specified |
Data compiled from multiple sources for illustrative purposes.[9][14][21]
Table 2: UV Degradation Kinetics
| Drug Compound | UV Wavelength | Degradation Product(s) | Quantum Yield (Φ) | Kinetic Model | Rate Constant (k) | Half-life (t½) |
| Nifedipine | Daylight | Nitrosophenylpyridine derivative | ~0.5 | Zero-Order initially, then First-Order | 4.97 x 10⁻⁹ M⁻¹s⁻¹ (zero-order), 6.22 x 10⁻⁵ s⁻¹ (first-order) | Not specified |
| Chloramphenicol | 254-308 nm | 4-nitrobenzylalcohol radical, p-nitrobenzaldehyde | ~3% | Not specified | Not specified | Not specified |
| Ketamine | 254 nm (with H₂O₂) | Not specified | Not specified | Pseudo-First-Order | 4.43 x 10⁹ M⁻¹s⁻¹ | Not specified |
| Methamphetamine | 254 nm (with H₂O₂) | Not specified | Not specified | Pseudo-First-Order | 7.91 x 10⁹ M⁻¹s⁻¹ | Not specified |
Data compiled from multiple sources for illustrative purposes.[2][16][18][32]
Experimental Protocols
This section provides detailed methodologies for key experiments related to stability testing.
Protocol 1: Forced Degradation Study - Thermal Stress (Solid State)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the drug substance into a suitable container (e.g., a glass vial).
-
Prepare a separate "dark control" sample by wrapping a similar vial in aluminum foil.
-
-
Stress Application:
-
Place the sample and the dark control in a calibrated oven at a temperature 10°C above the accelerated stability testing temperature (e.g., 50°C, 60°C, or 70°C).[12]
-
The duration of the study can range from a few hours to several days, depending on the stability of the compound. The goal is to achieve 5-20% degradation.[20][28][30]
-
-
Sample Analysis:
-
At predetermined time points, remove aliquots from both the stressed sample and the dark control.
-
Allow the samples to cool to room temperature.
-
Prepare solutions of a known concentration in a suitable solvent for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed and control samples to identify degradation products.
-
Calculate the percentage of degradation of the API.
-
Protocol 2: Forced Degradation Study - Photostability
-
Sample Preparation:
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[7][33]
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[5][6]
-
-
Sample Analysis:
-
Following exposure, prepare solutions of the stressed and dark control samples for analysis by a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms to identify any peaks corresponding to photodegradants.
-
Determine the extent of photodegradation.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Choose a suitable HPLC column (e.g., C18) and a mobile phase that provides good separation between the API and its known degradation products.
-
Mobile phase optimization may involve adjusting the pH, solvent ratio, and using additives like ion-pairing agents.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the method can resolve the API peak from all degradation product peaks.
-
-
Sample Analysis:
-
Inject the prepared solutions of the stressed and control samples.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Calculate the concentration of the API and its degradation products using a calibration curve or by comparing peak areas to a standard of known concentration.
-
Mandatory Visualizations
Diagram 1: Generalized Drug Degradation Pathways
Caption: A simplified diagram illustrating the general pathways of drug degradation initiated by various stress factors.
Diagram 2: Experimental Workflow for Stability Testing
Caption: A streamlined workflow for conducting thermal and photostability studies, from sample preparation to final reporting.
Diagram 3: Logical Troubleshooting for Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting the origin of unexpected peaks in an HPLC chromatogram following a degradation study.
References
- 1. hplc.eu [hplc.eu]
- 2. Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol: Short-lived intermediates, quantum yields and mechanism of photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. onyxipca.com [onyxipca.com]
- 5. q1scientific.com [q1scientific.com]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. 3 Important Photostability Testing Factors [sampled.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. mdpi.com [mdpi.com]
- 15. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. ovid.com [ovid.com]
- 19. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmasm.com [pharmasm.com]
- 24. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. google.com [google.com]
- 27. researchgate.net [researchgate.net]
- 28. resolvemass.ca [resolvemass.ca]
- 29. UV degradation kinetics and modeling of pharmaceutical compounds in laboratory grade and surface water via direct and indirect photolysis at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pharmadekho.com [pharmadekho.com]
- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 32. mdpi.com [mdpi.com]
- 33. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Benzo[c]fluorene Derivatives
Note to the Reader: Extensive searches for publicly available ¹H and ¹³C NMR spectral data for 9-bromo-7,7-dimethyl-7H-benzo[c]fluorene did not yield specific experimental datasets. Commercial suppliers may hold this data, but it is not directly accessible through public databases.
To fulfill the request for a comparative guide, this document presents a template using the well-characterized, parent compound, Fluorene , as a representative example. This guide is intended to provide researchers, scientists, and drug development professionals with a structural framework for comparing NMR data of substituted benzo[c]fluorene analogues once such data becomes available.
¹H and ¹³C NMR Spectral Data for Fluorene
The following tables summarize the ¹H and ¹³C NMR spectral data for the unsubstituted fluorene molecule. This data serves as a baseline for understanding the influence of substituents, such as the bromo and dimethyl groups in the target compound, on the chemical shifts of the core structure.
Table 1: ¹H NMR Spectral Data for Fluorene
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H9, H9' | 3.90 | s |
| H4, H5 | 7.79 | d |
| H1, H8 | 7.54 | d |
| H2, H7 | 7.37 | t |
| H3, H6 | 7.30 | t |
Table 2: ¹³C NMR Spectral Data for Fluorene
| Carbons | Chemical Shift (δ, ppm) |
| C9 | 37.0 |
| C4a, C4b | 143.3 |
| C8a, C9a | 141.8 |
| C1, C8 | 126.8 |
| C4, C5 | 126.8 |
| C2, C7 | 125.1 |
| C3, C6 | 120.0 |
Comparison with an Alternative: Fluorene
A direct comparison with this compound is not possible due to the lack of available data. However, we can predict the expected changes in the NMR spectra based on the known effects of the substituents present in the target molecule:
-
7,7-dimethyl group: The two methyl groups at the C7 position would introduce a sharp singlet in the upfield region of the ¹H NMR spectrum (typically around 1.2-1.7 ppm). In the ¹³C NMR spectrum, a quaternary carbon signal for C7 and a signal for the two equivalent methyl carbons would appear.
-
9-bromo group: The bromine atom is an electron-withdrawing group, which would deshield the adjacent protons and carbons, causing their signals to shift downfield in the respective NMR spectra. The proton and carbon atoms on the same aromatic ring as the bromine would be most affected.
-
Benzo[c] fusion: The additional fused benzene ring in the benzo[c]fluorene scaffold extends the aromatic system, which would lead to more complex aromatic signals in both ¹H and ¹³C NMR spectra compared to fluorene, with chemical shifts generally appearing in the aromatic region (7-9 ppm for ¹H and 120-150 ppm for ¹³C).
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds like fluorene and its derivatives is provided below.
Sample Preparation:
-
Approximately 5-10 mg of the sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a proton frequency of 300 MHz or higher is used.
-
¹H NMR Spectroscopy:
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum, which simplifies the spectrum by removing C-H coupling.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
The spectral width is generally set to 200-220 ppm.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral analysis in NMR spectroscopy.
Caption: A flowchart of the NMR spectroscopy workflow.
A Researcher's Guide to Mass Spectrometry Fragmentation: CID vs. HCD vs. ETD
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry, understanding the nuances of fragmentation techniques is paramount for accurate structural elucidation and confident compound identification. This guide provides an objective comparison of three prevalent fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—supported by experimental data and detailed protocols.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1][2] To gain structural information, precursor ions are fragmented into smaller product ions, and the resulting fragmentation pattern provides a fingerprint for identifying the molecule.[3][4][5] The choice of fragmentation technique significantly impacts the type and abundance of fragment ions, directly influencing the confidence of spectral interpretation and compound identification.[6]
This guide delves into the principles, advantages, and limitations of CID, HCD, and ETD, offering a comparative analysis to aid in selecting the optimal method for your specific analytical needs.
Comparison of Fragmentation Techniques
The selection of a fragmentation technique is often dictated by the class of molecule being analyzed, the desired level of structural detail, and the instrumentation available. While Collision-Induced Dissociation (CID) has been a workhorse in proteomics and small molecule analysis for decades, newer techniques like Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) offer distinct advantages for specific applications.[7][8]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Principle | Collisional activation with an inert gas, leading to vibrational excitation and fragmentation.[9][10] | A CID-based technique performed in a higher-energy collision cell, typically in Orbitrap instruments.[10][11] | Ion-ion reaction involving electron transfer from a radical anion to a multiply protonated precursor ion.[9][11] |
| Primary Fragment Ions | b- and y-ions (cleavage of the peptide backbone amide bond).[9][12] | Primarily b- and y-ions, similar to CID, but often with higher fragmentation efficiency and detection of low-mass fragments.[9][11][12] | c- and z-ions (cleavage of the N-Cα bond in the peptide backbone).[9][11][12] |
| Precursor Charge State | Most effective for doubly and triply charged precursors. | Effective for a wide range of charge states, including doubly charged peptides.[7] | Most effective for precursors with higher charge states (≥3+).[7][8] |
| Preservation of PTMs | Labile Post-Translational Modifications (PTMs) like phosphorylation and glycosylation are often lost.[9] | Can lead to the loss of labile PTMs, but often provides more informative spectra for phosphopeptides than CID.[9] | Preserves labile PTMs, allowing for their confident localization.[9] |
| Instrumentation | Widely available on most tandem mass spectrometers.[12] | Primarily available on Thermo Scientific Orbitrap mass spectrometers.[12] | Available on various ion trap and Orbitrap mass spectrometers.[12] |
| Speed | Relatively fast. | Generally faster than ETD.[8] | Slower scan speed compared to CID and HCD.[9] |
| Key Advantages | Well-established, robust, and effective for a broad range of molecules. | Good fragmentation efficiency for a wide range of peptides, no low-mass cutoff.[10] | Ideal for sequencing peptides with labile PTMs and for top-down proteomics.[9] |
| Key Limitations | Can result in incomplete fragmentation and loss of PTM information.[9] | Can still lead to the loss of some labile modifications. | Less effective for low charge state precursors and can be slower.[8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable mass spectrometry data. Below are generalized workflows for fragmentation analysis of peptides and small molecules.
General Experimental Workflow for Peptide Fragmentation Analysis
References
- 1. compoundchem.com [compoundchem.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. support.proteomesoftware.com [support.proteomesoftware.com]
A Comparative Guide to OLED Efficiency: Fluorene-Based Materials vs. Advanced Emitters
In the pursuit of next-generation displays and lighting, the efficiency and stability of Organic Light-Emitting Diodes (OLEDs) are paramount. Fluorene-based materials have long been a cornerstone in the development of blue OLEDs due to their wide bandgap and high photoluminescence efficiency. However, the landscape of OLED emitters is continually evolving, with phosphorescent and Thermally Activated Delayed Fluorescence (TADF) materials emerging as highly efficient alternatives. This guide provides a comprehensive comparison of the performance of fluorene-based OLEDs with these advanced emitter technologies, supported by experimental data and detailed methodologies.
Performance Comparison of OLED Emitter Technologies
The efficiency of an OLED is fundamentally linked to how effectively it can convert electrical energy into light. This is largely determined by the type of emitter material used in the emissive layer. The following table summarizes the key performance metrics for representative fluorene-based, phosphorescent, and TADF OLEDs.
| Material Type | Emitter/Host System | Peak External Quantum Efficiency (EQE) | Max. Luminous Efficacy (cd/A) | Max. Power Efficiency (lm/W) | Color | Reference |
| Fluorene-based (Fluorescent) | V-SAFCz | 1.91% | 3.13 | 1.7 | Deep-Blue | [1] |
| Fluorescent | BH-9PA doped with DSA-Ph | Not Specified | 7.03 | Not Specified | Blue | [2] |
| Phosphorescent | MS-OC host with PO-01 emitter | 27.1% | 80.0 | 113.0 | Yellow | [3] |
| Phosphorescent | (bt)2Ir(acac)-based device | 19.6% | 53.5 | 23.0 | Not Specified | [4] |
| TADF | CN-P10-based device | 22% | Not Specified | Not Specified | Sky-Blue | [5] |
| TADF | B10-based device | 20.2% | Not Specified | Not Specified | Blue | [5] |
| TADF | 3SFAc-TRZ | 30.03% | Not Specified | Not Specified | Not Specified | [6] |
Note: The performance of OLEDs is highly dependent on the specific device architecture and materials used. The data presented here are for illustrative purposes and represent high-performing devices from the cited literature.
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final device performance. The two primary methods for depositing the organic layers are solution processing and vacuum thermal evaporation.
Solution-Processed OLED Fabrication
Solution processing offers a cost-effective and scalable method for OLED manufacturing. A typical protocol involves the following steps[7][8]:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed to form a uniform hole injection layer.
-
Emissive Layer (EML) Deposition: The fluorene-based polymer or a host-dopant system is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene) and spin-coated on top of the HIL. The film is then thermally annealed to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporator. An electron transport material (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are deposited sequentially through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Vacuum-Deposited OLED Fabrication
Vacuum thermal evaporation is the standard method for producing high-performance, small-molecule OLEDs with precise layer thickness control[9][10].
-
Substrate Preparation: Similar to the solution-based method, ITO substrates are rigorously cleaned and treated with oxygen plasma.
-
Organic Layer Deposition: The organic materials for the hole injection, hole transport, emissive (host and dopant), and electron transport layers are placed in separate crucibles within a high-vacuum chamber (pressure < 10⁻⁶ Torr). The materials are heated and sublime, depositing as thin films on the substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, a metal cathode (e.g., LiF/Al or Ca/Ag) is evaporated onto the organic stack through a shadow mask.
-
Encapsulation: The devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.
Exciton Harvesting Mechanisms
The fundamental difference in the efficiency of fluorescent, phosphorescent, and TADF materials lies in their ability to harvest excitons, which are excited states formed by the recombination of electrons and holes.
Caption: Exciton harvesting pathways in different OLED technologies.
In conventional fluorescent materials like many fluorene derivatives, only the singlet excitons (25% of the total) can decay radiatively to produce light, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%[11][12]. The triplet excitons (75%) are wasted as heat.
Phosphorescent materials, which typically contain heavy metal atoms, facilitate intersystem crossing (ISC), allowing for the harvesting of both singlet and triplet excitons for light emission. This enables a theoretical IQE of up to 100%[11][12].
TADF emitters are designed to have a very small energy gap between their singlet and triplet excited states. This allows the non-radiative triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is thermally activated. These up-converted singlets can then emit light, leading to a theoretical IQE of 100% without the need for heavy metals[5][13].
Conclusion
Fluorene-based materials remain important for specific applications, particularly in the development of stable blue emitters. However, for achieving the highest efficiencies, phosphorescent and TADF materials have demonstrated superior performance by overcoming the fundamental limitation of exciton harvesting in conventional fluorescence. The choice of emitter technology ultimately depends on the desired application, with considerations for efficiency, color purity, lifetime, and manufacturing cost. The ongoing research and development in all three classes of materials continue to push the boundaries of OLED performance, paving the way for brighter, more efficient, and longer-lasting displays and lighting solutions.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. techblick.com [techblick.com]
- 9. ossila.com [ossila.com]
- 10. Triplet exciton harvesting by multi-process energy transfer in fluorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. media.neliti.com [media.neliti.com]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
Thermal Stability of Organic Semiconductor Building Blocks: A Comparative Guide
A detailed comparison of the thermal stability of common organic semiconductor building blocks, crucial for the development of robust and long-lasting electronic devices. This guide provides quantitative data from Thermogravimetric Analysis (TGA), detailed experimental protocols, and a visual workflow for thermal stability assessment.
The operational lifetime and performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are intrinsically linked to the thermal stability of the constituent organic semiconductor materials. High temperatures during fabrication processes or device operation can lead to degradation of these materials, compromising device function and longevity. Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature. This guide provides a comparative overview of the thermal stability of several key organic semiconductor building blocks, supported by TGA data.
Comparative Thermal Stability Data
The thermal stability of an organic semiconductor is typically reported as the onset temperature of decomposition (Td), which is the temperature at which the material begins to lose mass. Another common metric is the temperature at which 5% or 10% of the material's initial mass has been lost (T5% or T10%). The following table summarizes the TGA data for several classes of organic semiconductor building blocks.
| Material Class | Example Compound | Decomposition Onset (Td) (°C) | Notes |
| Acenes | Pentacene Oligomers | ≥ 370 | Exhibit excellent thermal stability. |
| Rubrene | ~430 | High stability, suitable for high-temperature applications. | |
| Perylene Diimides | PTCDI-C8 | > 390 | N,N'-dioctyl-3,4,9,10-perylenetetracarboxylic diimide shows high thermal robustness. |
| Thiophenes | Poly(3-hexylthiophene) (P3HT) | 425 - 441 | Decomposition range can vary with molecular weight and regioregularity. |
| Benzodithiophene-based Polymers | PTB7-Th | ~325 - 400 | Onset of decomposition can be influenced by side chains and measurement conditions. |
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for evaluating the thermal stability of organic semiconductor building blocks using Thermogravimetric Analysis (TGA).
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a standardized method for determining the thermal stability of organic semiconductor building blocks.
1. Instrumentation:
-
A calibrated Thermogravimetric Analyzer (TGA) capable of operating up to at least 800 °C with a sensitive microbalance.
-
High-purity inert gas supply (e.g., Nitrogen or Argon).
2. Sample Preparation:
-
Ensure the organic semiconductor sample is dry and free of residual solvent. If necessary, dry the sample under vacuum.
-
If the sample is not a fine powder, gently grind it to ensure homogeneity.
-
Accurately weigh 5-10 mg of the prepared sample into a clean TGA pan (typically aluminum or platinum).
3. TGA Measurement:
-
Place the sample pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the measurement to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (a standard rate is 10 °C/min) to a final temperature sufficient to induce complete decomposition (e.g., 800 °C).
-
-
Record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the sample weight percentage as a function of temperature to obtain the TGA curve.
-
The onset decomposition temperature (Td) is determined as the temperature at which a significant deviation from the baseline weight is observed. This can be calculated using the tangent method at the inflection point of the decomposition step.
-
Determine the temperature at which 5% weight loss (T5%) occurs directly from the TGA curve.
-
The derivative of the TGA curve (DTG curve) can also be plotted, where the peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
By following this standardized protocol, researchers can obtain reliable and comparable data on the thermal stability of different organic semiconductor building blocks, aiding in the selection of materials for robust and high-performance electronic devices.
Determining HOMO/LUMU Energy Levels with Cyclic Voltammetry: A Comparative Guide
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental electronic properties of molecules that govern their behavior in various applications, from organic electronics to drug development. Accurately determining the energy levels of these frontier orbitals is crucial for designing and synthesizing new materials with desired functionalities. Cyclic voltammetry (CV) stands out as a widely used electrochemical technique for this purpose, offering a practical and accessible method for estimating HOMO and LUMO energy levels.
This guide provides a comprehensive overview of the use of cyclic voltammetry for determining HOMO/LUMO energy levels, including a detailed experimental protocol, data interpretation, and a comparison with alternative methods.
The Principle: From Redox Potentials to Orbital Energies
Cyclic voltammetry measures the current response of a chemical species to a linearly cycled potential sweep. The resulting voltammogram reveals the oxidation and reduction potentials of the analyte. These electrochemical potentials can be empirically correlated to the HOMO and LUMO energy levels.
The underlying principle is that the oxidation process, the removal of an electron, is analogous to ionization potential, which is related to the energy of the HOMO. Conversely, the reduction process, the addition of an electron, is related to electron affinity and the energy of the LUMO.[1] By measuring the onset potentials for the first oxidation (Eox) and first reduction (Ered) of a compound, its HOMO and LUMO energy levels can be estimated using empirical formulas.[2]
To ensure accurate and comparable measurements, an internal reference standard with a well-defined redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, is typically used.[3] The energy level of the Fc/Fc⁺ redox couple is known relative to the vacuum level, allowing for the conversion of the measured potentials to an absolute energy scale (in electron volts, eV).
Experimental Protocol for HOMO/LUMO Determination by Cyclic Voltammetry
A standard three-electrode system is employed for cyclic voltammetry measurements.[4] The following protocol outlines the key steps for determining the HOMO and LUMO energy levels of a soluble organic compound.
1. Materials and Reagents:
-
Analyte: The organic compound of interest (typically 1-5 mM).
-
Solvent: A high-purity, anhydrous electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran). The solvent must be able to dissolve the analyte and the supporting electrolyte and have a large potential window.
-
Supporting Electrolyte: A salt that is soluble and electrochemically inert within the potential window of interest (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[5]
-
Internal Standard: Ferrocene (Fc).[6]
-
Electrodes:
-
Working Electrode (e.g., glassy carbon, platinum, or gold).
-
Reference Electrode (e.g., Ag/AgCl or a silver pseudo-reference electrode).
-
Counter (Auxiliary) Electrode (e.g., platinum wire).[4]
-
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.[7]
2. Solution Preparation:
-
Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Add the analyte to the electrolyte solution to a final concentration of 1-5 mM.
-
Add ferrocene to the same solution as an internal standard.
-
Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[7] Maintain an inert atmosphere over the solution throughout the experiment.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly positioned and immersed.
-
Polish the working electrode before each experiment to ensure a clean and reproducible surface.[7]
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the redox events of both the analyte and ferrocene. A typical scan rate is 50-100 mV/s.
-
Record the cyclic voltammogram, which is a plot of current versus applied potential.
4. Data Analysis and Calculations:
-
From the voltammogram, determine the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂ (Fc/Fc⁺)), which is the average of its anodic and cathodic peak potentials.
-
Identify the onset potential of the first oxidation wave (Eonset, ox) and the onset potential of the first reduction wave (Eonset, red) for the analyte. The onset potential is typically determined by the intersection of the tangent to the rising current with the baseline current.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:[8]
-
EHOMO (eV) = - [Eonset, ox vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = - [Eonset, red vs Fc/Fc⁺ + 4.8]
Where Eonset vs Fc/Fc⁺ = Eonset - E₁/₂ (Fc/Fc⁺). The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. Note that other values, such as 4.4 eV or 5.1 eV, have also been reported in the literature, and it is important to be consistent and cite the reference value used.[2][9]
If the reduction peak is not observed, the LUMO level can be estimated from the HOMO level and the optical bandgap (Egopt) determined from UV-Vis spectroscopy:
-
ELUMO (eV) = EHOMO + Egopt
-
Quantitative Data Summary
The following table presents representative data for common organic semiconductor materials, illustrating the determination of their HOMO and LUMO energy levels via cyclic voltammetry.
| Material | Eonset, ox (V vs Fc/Fc⁺) | Eonset, red (V vs Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) |
| Vat Yellow 1 | 1.5 | -1.2 | -6.3 | -3.6 |
| Vat Orange 3 | 1.4 | -1.0 | -6.2 | -3.8 |
| CBPPO | 0.9 | N/A | -5.70 | -2.20 |
| CBPmBI | 0.8 | N/A | -5.60 | -2.20 |
Note: Data for Vat Yellow 1 and Vat Orange 3 are from reference[8]. Data for CBPPO and CBPmBI are from reference[10], where LUMO levels were determined using the optical bandgap.
Comparison with Alternative Methods
While cyclic voltammetry is a powerful tool, other techniques can also be used to determine HOMO and LUMO energy levels or the energy gap. The choice of method depends on the nature of the sample, the required accuracy, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| Cyclic Voltammetry (CV) | Measures oxidation and reduction potentials in solution and correlates them to HOMO and LUMO levels.[4] | - Relatively simple and accessible instrumentation.- Provides information on both HOMO and LUMO levels.- Can be used for a wide range of soluble materials. | - Indirect measurement of energy levels.- Accuracy depends on the empirical relationship used.- Requires soluble and electrochemically stable compounds.[11] |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of light by a molecule, which corresponds to electronic transitions. The onset of absorption can be used to determine the optical bandgap (Egopt).[12][13] | - Fast and straightforward measurement.- Widely available instrumentation.- Can be used for both solutions and thin films. | - Only provides the energy gap, not the absolute HOMO/LUMO levels.- The optical gap can differ from the electrochemical gap. |
| Ultraviolet Photoelectron Spectroscopy (UPS) | A surface-sensitive technique that measures the kinetic energy of photoelectrons ejected from a sample upon UV irradiation to determine the HOMO level.[5][14] | - Direct measurement of the HOMO energy level.- High accuracy.- Provides information about the density of states. | - Requires high vacuum conditions and specialized equipment.- Primarily a surface technique.- Does not directly measure the LUMO level. |
| Inverse Photoemission Spectroscopy (IPES) | The opposite of photoemission; it measures the energy of photons emitted when low-energy electrons are captured by a material to determine the LUMO level. | - Direct measurement of the LUMO energy level.- High accuracy. | - Requires high vacuum and specialized, less common instrumentation.- Can potentially damage organic materials.[14] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. prezi.com [prezi.com]
- 5. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. phi.com [phi.com]
Performance comparison of Suzuki vs. other cross-coupling methods
A Comparative Guide to Suzuki and Other Cross-Coupling Methods for Researchers
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have become indispensable tools in this endeavor. This guide provides an objective comparison of the Suzuki-Miyaura coupling with other prominent methods, including the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions. The performance of each method is evaluated based on key metrics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.
Performance Comparison of Cross-Coupling Reactions
The choice of a cross-coupling method is often dictated by factors such as the nature of the substrates, functional group tolerance, and desired reaction conditions. The following table summarizes the key characteristics and performance metrics of the Suzuki coupling in comparison to other widely used methods.
| Feature | Suzuki Coupling | Heck Reaction | Stille Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)—C(sp²), C(sp²)—C(sp³) | C(sp²)—C(sp²) (alkene) | C(sp²)—C(sp²), C(sp²)—C(sp³) | C(sp²)—C(sp) | C(sp²)—N |
| Nucleophile | Organoboron compounds | Alkenes | Organotin compounds | Terminal alkynes | Amines, amides, carbamates |
| Key Advantages | Low toxicity of reagents, mild reaction conditions, broad substrate scope, byproducts are easily removed.[1] | Atom economy (no organometallic reagent required for the alkene). | Excellent functional group tolerance, stable organometallic reagents.[2] | Direct introduction of an alkyne moiety, can often be run at room temperature.[3] | Premier method for C-N bond formation, broad scope of amine coupling partners.[4] |
| Key Disadvantages | Boronic acids can be unstable; requires a base which can be problematic for base-sensitive substrates. | Limited to the formation of substituted alkenes, regioselectivity can be an issue. | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[2] | Requires a terminal alkyne, copper co-catalyst is often needed which can lead to side reactions. | Can require strong bases and specialized, expensive ligands. |
| Typical Catalyst Loading | 0.1-5 mol% Pd | 0.5-5 mol% Pd | 1-5 mol% Pd | 0.5-5 mol% Pd, 1-10 mol% CuI | 1-5 mol% Pd |
| Typical Reaction Temp. | Room temp. to 120 °C | 80-140 °C | Room temp. to 120 °C | Room temp. to 80 °C | Room temp. to 120 °C |
| Typical Yields | Good to excellent (often >80%) | Moderate to excellent | Good to excellent | Good to excellent | Good to excellent |
Catalytic Cycles and Experimental Workflow
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
A typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction involves several key steps, from reaction setup under an inert atmosphere to product purification.
Detailed Experimental Protocols
Below are representative experimental protocols for each of the discussed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the coupling of an aryl halide with an arylboronic acid.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Heck Reaction Protocol
This protocol describes a general procedure for the coupling of an aryl halide with an alkene.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 mmol)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, palladium catalyst, and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, alkene, and base via syringe.
-
Heat the reaction mixture (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.[5]
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.[5]
-
Stille Coupling Protocol
This protocol outlines a general procedure for the coupling of an aryl halide with an organostannane. Note: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and palladium catalyst in the solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with an aqueous KF solution to precipitate tin byproducts, then filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling Protocol
This protocol describes a typical copper-co-catalyzed Sonogashira coupling.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, DIPEA, typically used as solvent or co-solvent)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.[3]
-
Add the solvent and the base, followed by the terminal alkyne.[3]
-
Stir the reaction at room temperature or heat as necessary.[3]
-
Monitor the reaction until completion.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.[3]
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
-
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N coupling of an aryl halide with an amine.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.1-1.5 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vessel.
-
Add the solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat with stirring (e.g., 80-110 °C).
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.
-
References
- 1. nobelprize.org [nobelprize.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
DFT Modeling of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene's Electronic Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a key intermediate in the development of advanced organic electronic materials. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide synthesizes data from Density Functional Theory (DFT) modeling of structurally related polycyclic aromatic hydrocarbons (PAHs) and benzo[c]fluorene derivatives. The objective is to offer a predictive overview of its electronic properties, benchmarked against established experimental techniques.
Comparative Analysis of Electronic Properties
The electronic behavior of this compound is critical for its application in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. DFT calculations provide a powerful tool to predict key electronic parameters, which can be corroborated by experimental data.
Predicted Electronic Properties (DFT vs. Experimental Analogs)
The following table summarizes the predicted electronic properties of this compound based on DFT calculations commonly employed for similar aromatic systems. These are compared with typical experimental values for benzo[c]fluorene derivatives and other related PAHs.
| Property | DFT Predicted Value (Hypothetical) | Typical Experimental Range for Similar Compounds | Significance in Material Performance |
| HOMO Energy | -5.6 eV | -5.4 to -5.8 eV | Dictates the electron-donating ability and ionization potential. Crucial for charge injection and transport in electronic devices. |
| LUMO Energy | -2.1 eV | -1.9 to -2.3 eV | Determines the electron-accepting ability and electron affinity. Essential for electron injection and transport layers. |
| HOMO-LUMO Gap | 3.5 eV | 3.3 to 3.7 eV | Correlates with the optical and electronic properties, influencing the color of emitted light in OLEDs and the absorption spectrum in photovoltaics. |
| First Excitation Energy | 3.7 eV (335 nm) | 3.5 - 3.9 eV (318-354 nm) | Relates to the primary UV-Vis absorption peak, indicating the energy required to promote an electron to an excited state. |
| Ionization Potential | 6.1 eV | 5.9 to 6.3 eV | The energy required to remove an electron; a key parameter for understanding charge transfer processes at interfaces. |
| Electron Affinity | 1.8 eV | 1.6 to 2.0 eV | The energy released upon capturing an electron; important for the stability of anionic species and performance in n-type materials. |
Experimental Protocols
To validate the theoretical predictions, a combination of electrochemical and spectroscopic techniques is essential.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Methodology:
-
Sample Preparation: A solution of this compound (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the resulting voltammogram.
-
Data Analysis: The HOMO and LUMO energy levels are estimated from the onset of the first oxidation and reduction potentials, respectively, relative to an internal standard such as ferrocene/ferrocenium (Fc/Fc+).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to measure the absorption of light by the molecule as a function of wavelength, providing information about its electronic transitions.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
-
Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the HOMO-LUMO transition is identified. The optical band gap can be estimated from the onset of the absorption edge.
Computational Workflow
The following diagram illustrates the typical workflow for DFT modeling of the electronic structure of a polycyclic aromatic hydrocarbon like this compound.
Caption: Computational workflow for DFT modeling of electronic structure.
Signaling Pathways and Logical Relationships
The relationship between molecular structure, computational modeling, experimental validation, and material application can be visualized as follows:
Caption: Relationship between molecular design, theory, experiment, and application.
A Comparative Analysis of Photoluminescence Quantum Yields in Fluorescein Derivatives
For researchers and professionals in drug development and scientific research, the careful selection of fluorescent probes is crucial for the success of experimental work. Fluorescein and its derivatives are popular choices due to their strong light absorption, high fluorescence quantum yield, and good solubility in water.[1] However, the efficiency of the fluorescence process, known as the quantum yield, can differ significantly among these derivatives. This guide offers an objective comparison of the quantum yields of several common fluorescein derivatives, supported by experimental data and detailed methodologies.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process; it is the ratio of photons emitted to photons absorbed by a fluorophore.[2] A higher quantum yield results in a brighter fluorescent signal, which is often preferred in applications that require high sensitivity. The quantum yields of various fluorescein derivatives are influenced by factors such as the solvent, pH, and the presence of different chemical groups attached to the fluorescein core structure.[3][4]
Quantitative Comparison of Quantum Yields
The following table summarizes the fluorescence quantum yields of several fluorescein derivatives under various conditions.
| Derivative | Abbreviation | Quantum Yield (Φf) | Solvent/Conditions |
| Fluorescein | 0.92[5] | 0.01 M NaOH | |
| Fluorescein | 0.95[1] | 0.1 M NaOH | |
| Fluorescein | 0.79[1] | Ethanol | |
| Fluorescein Isothiocyanate (Isomer 1) | FITC | 0.92[1] | Aqueous Buffer |
| 5(6)-Fluorescein Isothiocyanate | 5(6)-FITC | 0.75 - 0.76[1] | PBS buffer |
| 5-Carboxyfluorescein | 5-FAM | 0.75[1] | PBS buffer |
| 6-Carboxyfluorescein | 6-FAM | 0.75[1] | PBS buffer |
| Fluorescein Diacetate | FDA | Becomes fluorescent upon hydrolysis | Non-fluorescent until deacetylated |
| Fluorescein Dilaurate | Becomes fluorescent upon hydrolysis | Non-fluorescent until hydrolyzed | |
| 5(6)-carboxy-2',7'-difluorofluorescein | 0.85 - 0.97[6] | Not specified |
Note: Fluorescein diacetate (FDA) and fluorescein dilaurate are initially non-fluorescent. Their fluorescence is activated upon the removal of their acetate or laurate groups by intracellular esterases, at which point they yield fluorescein.[1] The quantum yield then corresponds to that of fluorescein in the specific intracellular environment.
Substitutions on the xanthene or phenyl rings of the fluorescein structure significantly affect both the fluorescence quantum yield and lifetime.[2] For instance, the introduction of electron-withdrawing groups like nitro or electron-donating groups like amino can lead to a substantial quenching of fluorescence.[7] In contrast, less reactive groups such as t-butyl or carboxyl cause a smaller decrease in quantum yield.[7] Fluorinated fluorescein derivatives have been shown to exhibit high quantum yields, in addition to having greater photostability and lower pKa values, making them superior dyes for biological applications.[6]
Experimental Protocols
The determination of the photoluminescence quantum yield is a critical aspect of characterizing fluorescent molecules. A widely used method is the relative quantum yield measurement, which involves comparing the fluorescence of a sample to a well-characterized standard with a known quantum yield.[1]
Relative Quantum Yield Measurement Protocol
Materials:
-
Standard: A compound with a known and stable quantum yield (e.g., Fluorescein in 0.1 M NaOH with a quantum yield of 0.925 is a common standard).[8]
-
Test Sample: The fluorescein derivative for which the quantum yield is to be determined.
-
Solvent: The same solvent must be used for both the standard and the test sample.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: To measure fluorescence emission.
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions for both the standard and the test sample in the same solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[1]
-
Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength for each solution.[1]
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectra for all solutions of the standard and the test sample.
-
Integrate the area under each fluorescence emission curve.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of the straight line for both plots.
-
Calculate the quantum yield of the test sample (ΦX) using the following equation:[1]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[1]
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.[1]
-
-
Visualizing Experimental Workflow
The following diagram illustrates the key steps involved in the relative quantum yield measurement.
Caption: Workflow for Relative Quantum Yield Measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. publications.iupac.org [publications.iupac.org]
Safety Operating Guide
Proper Disposal of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene, a compound used in organic synthesis and materials science research. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[2]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: While no specific respiratory protection is needed under normal use conditions with adequate ventilation, avoid breathing dust.[3] If dust formation is likely, use a NIOSH (US) or EN 166 (EU) approved respirator.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[3] Use a local exhaust ventilation system to prevent the dispersion of dust.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound. Note its physical state (typically a white to light yellow powder or crystal).
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents.[3]
Step 2: Containerization
-
Choose an Appropriate Container: Use a suitable, well-labeled, and tightly closed container for disposal.[3] The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (1198396-46-1), and relevant hazard symbols (e.g., irritant).
Step 3: Waste Collection and Storage
-
Collection: For spills, sweep up the solid material and place it into the designated waste container without creating dust.[1][3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Follow your institution's guidelines for temporary hazardous waste storage.
Step 4: Disposal
-
Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company. The recommended method of disposal is to send the material to an approved waste disposal plant.[2] Do not flush the material into surface water or the sanitary sewer system.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 323.23 g/mol | [4] |
| Melting Point | 105.0 - 109.0 °C | |
| Purity | >98.0% (GC) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene must adhere to stringent safety protocols due to its classification as a skin and eye irritant, and the known mutagenic and carcinogenic properties of its parent compound, benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Hazard and Exposure Control Summary
All handling of this compound must be conducted within a designated area, equipped with the appropriate engineering controls and personal protective equipment (PPE). The following table summarizes the identified hazards and the necessary protective measures.
| Hazard Classification | Engineering Controls | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | Chemical Fume Hood | Gloves: Viton or Norfoil for extended contact. Nitrile gloves are suitable for incidental contact only and must be changed immediately upon contamination. Double gloving is recommended. |
| Serious Eye Irritant (Category 2A) | Chemical Fume Hood | Eye Protection: Chemical safety goggles and a face shield. |
| Potential Carcinogen & Mutagen | Chemical Fume Hood | Respiratory Protection: Air-purifying respirator with a combination of an organic vapor cartridge and a P100 particulate filter. |
| Protective Clothing: Fully fastened laboratory coat, disposable sleeves. |
Operational Protocol: Step-by-Step Guidance
1. Pre-Experiment Preparation:
-
Designated Area: All work with this compound, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood.
-
PPE Donning: Before entering the designated area, don the required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags is readily accessible.
2. Handling and Experimentation:
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transfers: When transferring the compound, use spatulas and other equipment dedicated to this specific chemical to prevent cross-contamination.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment.
3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all non-disposable equipment (glassware, spatulas, etc.) that has come into contact with the compound. A recommended procedure is to rinse with a suitable organic solvent (e.g., acetone, ethanol) followed by washing with soap and water. Collect all rinsate as hazardous waste.
-
PPE Doffing: Remove PPE in a designated area, avoiding contact with the outer surfaces. Disposable items, such as gloves and sleeves, should be placed in the designated hazardous waste container. Reusable PPE should be decontaminated and stored appropriately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of in accordance with institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated weighing boats, gloves, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant container. The label should read: "Hazardous Waste: Halogenated Polycyclic Aromatic Hydrocarbon."
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinsates, in a dedicated, sealed, and properly labeled container for halogenated organic waste.
-
Disposal Method: The primary recommended disposal method for this class of compound is high-temperature incineration by a licensed hazardous waste disposal company.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
